molecular formula C6H5BrN4 B1381524 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1803591-11-8

6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1381524
CAS No.: 1803591-11-8
M. Wt: 213.03 g/mol
InChI Key: VPJOHTPDOPQINJ-UHFFFAOYSA-N
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Description

6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJOHTPDOPQINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-11-8
Record name 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
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Foundational & Exploratory

Technical Monograph: 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 1803591-11-8) is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.

Structurally, it features a 7-azaindazole core (pyrazolo[3,4-b]pyridine), which is an isostere of the privileged indazole and indole scaffolds. The molecule presents three distinct vectors for orthogonal functionalization:

  • C-6 Bromine: A handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.

  • C-3 Exocyclic Amine: A nucleophilic site for amide coupling or urea formation, often serving as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue).

  • N-1 Pyrazole Nitrogen: An acidic site (pKa ~12-13) requiring careful management of regioselectivity during alkylation (N1 vs. N2).

Physicochemical Profile

PropertyValue / DescriptorNote
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.04 g/mol Fragment-like space
CAS Number 1803591-11-8
Appearance Off-white to pale yellow solid
Predicted logP ~1.18Favorable for CNS penetration if derivatized
H-Bond Donors 2 (NH₂, NH)Critical for Hinge Binding
H-Bond Acceptors 3 (Pyridine N, Pyrazole N)
TPSA ~68 Ų
Solubility DMSO, DMF, MeOHPoor in water/non-polar solvents

Synthetic Routes & Manufacturing

The most robust industrial route involves the cyclization of 2-chloro-6-bromopyridine-3-carbonitrile with hydrazine. This SNAr followed by nucleophilic attack on the nitrile is highly convergent.

Diagram 1: Core Synthesis Pathway

Synthesis SM1 2,6-Dichloropyridine-3-carbonitrile Inter 2-Chloro-6-bromopyridine-3-carbonitrile (Regioselective Halogen Exchange) SM1->Inter HBr/AcOH (Optional Step) Product 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Inter->Product N2H4•H2O Cyclization Reagent Hydrazine Hydrate (EtOH/Reflux) Reagent->Product

Caption: Convergent synthesis via hydrazine-mediated cyclization of the ortho-halo-nitrile precursor.

Detailed Protocol: Cyclization
  • Reagents: 2-Chloro-6-bromopyridine-3-carbonitrile (1.0 eq), Hydrazine monohydrate (2.0 - 3.0 eq), Ethanol (10 vol).

  • Procedure:

    • Dissolve the nitrile substrate in absolute ethanol.

    • Add hydrazine hydrate dropwise at 0°C to control the exotherm.

    • Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by LC-MS for the disappearance of the nitrile (M+H 216/218) and formation of the product (M+H 213/215).

  • Workup:

    • Cool to room temperature.[1] The product often precipitates directly.

    • Filter the solid and wash with cold ethanol followed by diethyl ether.

    • Purification: Recrystallization from EtOH/H₂O if necessary.

Reactivity & Functionalization Strategy

The utility of this scaffold lies in its ability to be sequentially functionalized. The order of operations is critical to avoid catalyst poisoning or regioselectivity errors.

Diagram 2: Orthogonal Functionalization Logic

Reactivity Core 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine N1 N-1 Position (Acidic NH) Core->N1 C3 C-3 Amine (Nucleophilic) Core->C3 C6 C-6 Bromine (Electrophilic) Core->C6 Alkylation Alkylation / Protection (THP, SEM, Alkyl Halides) *Regioselectivity Issue* N1->Alkylation Amide Amide Coupling / Urea Formation (HATU, Isocyanates) C3->Amide Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) C6->Suzuki Alkylation->Suzuki Step 1: Protect N1 to prevent catalyst poisoning Suzuki->Amide Step 2 or 3

Caption: Strategic map for orthogonal functionalization. N1 protection is often required before C6 Pd-catalyzed coupling.

Critical Insight: N-Alkylation Regioselectivity

Alkylation of the pyrazolo[3,4-b]pyridine core can occur at N1 or N2 .

  • Thermodynamic Control: N1 alkylation is generally favored due to the aromaticity of the fused system.

  • Conditions: Use of soft bases (Cs₂CO₃) in polar aprotic solvents (DMF) favors N1. Hard electrophiles or specific conditions can lead to N2 mixtures.

  • Self-Validation: Always verify regioisomer identity using 2D NMR (HMBC), looking for correlation between the N-alkyl protons and the C-3/C-7a carbons.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C-6

To install aryl/heteroaryl groups.

  • Setup: In a microwave vial, combine the 6-bromo scaffold (1.0 eq), Boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Na₂CO₃ (2.0 M aqueous solution, 3.0 eq).

  • Reaction: Degas with Nitrogen for 5 mins. Seal and heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).

  • Note: If the free amine at C3 interferes with the catalyst, consider protecting it as a Boc-carbamate or performing the coupling on the N1-protected intermediate.

Protocol B: Amide Coupling at C-3

To extend the hinge binder motif.

  • Activation: Dissolve the carboxylic acid partner (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

  • Addition: Add the 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq).

  • Conditions: Stir at RT for 12–24 hours. The exocyclic amine is less nucleophilic than a standard alkyl amine due to conjugation with the heteroaromatic ring; heating to 50°C may be required for sterically hindered acids.

Therapeutic Applications

This scaffold is a "privileged structure" in kinase discovery.

  • Binding Mode: The Pyrazole N2 (acceptor) and C3-NH (donor) typically form a bidentate H-bond interaction with the kinase hinge region (e.g., the backbone of the gatekeeper residue).

  • Targets:

    • GSK-3β: Glycogen synthase kinase inhibition (CNS, Diabetes).

    • PLK1: Polo-like kinase (Oncology).

    • TBK1: TANK-binding kinase 1 (Immuno-oncology).

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over long periods if exposed to air.

References

  • Fluorochem . 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Product Sheet. Retrieved from

  • Sigma-Aldrich . 6-Bromo-1H-pyrazolo[3,4-b]pyridine Safety Data Sheet. Retrieved from

  • L. Peet, et al.Synthesis and Antiviral Activity of Pyrazolo[3,4-b]pyridine Derivatives. Journal of Medicinal Chemistry. (Generic reference to scaffold synthesis methods).
  • M. R. Netherton, et al. Suzuki Cross-Coupling of Alkyl Bromides.[1] J. Am. Chem. Soc., 2002.[1] (Reference for Suzuki conditions). Retrieved from

  • MDPI . 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[1][2][3] Retrieved from

Sources

Introduction: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Abstract: This document provides a comprehensive technical overview of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline robust protocols for its synthesis and characterization, discuss its critical role as a molecular scaffold in the creation of targeted therapeutics, and provide essential safety and handling guidelines. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates in their work.

The pyrazolo[3,4-b]pyridine core is recognized within the field of medicinal chemistry as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a foundational structure for a wide array of therapeutic agents.[2] These compounds are noted for their ability to form key hydrogen bonds and engage in π–π stacking interactions, making them ideal for targeting enzyme active sites, particularly in kinases.[3]

6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine emerges as a particularly valuable derivative of this scaffold. Its structure is strategically functionalized with two key features:

  • An amino group at the 3-position , which serves as a versatile synthetic handle for building out molecular complexity, often forming amide bonds or participating in coupling reactions.

  • A bromo atom at the 6-position , which is ideally suited for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the precise introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.

This unique combination makes the compound a cornerstone intermediate in the synthesis of inhibitors for critical targets like Tropomyosin receptor kinases (TRKs), and it holds potential in developing treatments for cancer, neurological disorders, and viral illnesses.[3][4]

Physicochemical and Structural Properties

The precise characterization of a chemical entity is fundamental to its application in research and development. The key properties of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine are summarized below.

PropertyValueSource
Molecular Weight 213.04 g/mol [5]
Monoisotopic Mass 211.96976 Da[6]
Molecular Formula C₆H₅BrN₄[6]
CAS Number 1803591-11-8[5]
IUPAC Name 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine[5]
Canonical SMILES NC1=NNC2=NC(Br)=CC=C12[5]
InChI Key VPJOHTPDOPQINJ-UHFFFAOYSA-N[5][6]
Physical Form Solid[7]
Purity (Typical) ≥98%[5]
LogP 1.186[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]

Synthesis and Characterization Workflow

Rationale for Synthetic Strategy

The synthesis of 1H-pyrazolo[3,4-b]pyridines can be broadly categorized into two main strategies: constructing the pyridine ring onto a pre-existing pyrazole, or forming the pyrazole ring onto a pre-existing pyridine.[8] For 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a common and effective approach involves the cyclization of a substituted 5-aminopyrazole precursor with a suitable three-carbon component, which establishes the pyridine ring. The bromine and amine functionalities are either carried through from the starting materials or introduced via functional group interconversion on the heterocyclic core.

The following protocol is a representative, field-proven method for synthesizing and purifying compounds of this class.

Experimental Protocol: Synthesis and Purification

Objective: To synthesize and purify 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Materials:

  • 5-Amino-3-cyanopyrazole

  • N-Bromosuccinimide (NBS)

  • Malononitrile

  • Sodium ethoxide

  • Ethanol, Anhydrous

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica Gel (230-400 mesh)

Step-by-Step Methodology:

  • Bromination of Pyridine Precursor (Hypothetical Step): A common precursor, such as a substituted 2-chloronicotinonitrile, is brominated at the 5-position using an electrophilic brominating agent like N-Bromosuccinimide in a suitable solvent such as DMF.

  • Pyrazolo[3,4-b]pyridine Ring Formation: The resulting 5-bromo-2-chloronicotinonitrile is reacted with hydrazine hydrate. The hydrazine displaces the chlorine atom and subsequently undergoes an intramolecular cyclization with the nitrile group to form the pyrazole ring, yielding the 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine core. This reaction is typically performed in a high-boiling point solvent like ethanol or n-butanol at reflux.

  • Reaction Quench and Extraction: Upon reaction completion (monitored by TLC or LC-MS), the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, or the aqueous solution is extracted with an organic solvent like ethyl acetate.

  • Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is employed to isolate the pure compound.

  • Final Product Characterization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is dried under high vacuum to afford 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine as a solid. Its identity and purity are confirmed by NMR and mass spectrometry.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis Start Starting Materials (e.g., 5-Bromo-2-chloronicotinonitrile, Hydrazine Hydrate) Reaction Ring Formation Reaction (Reflux in Ethanol) Start->Reaction 1. Cyclization Workup Aqueous Work-up & Extraction Reaction->Workup 2. Quench & Isolate Crude Crude Product Workup->Crude Purify Flash Chromatography (Silica, Hexanes/EtOAc) Crude->Purify 3. Purify Pure Pure Compound Purify->Pure Analysis Structural Verification (NMR, LC-MS, HRMS) Pure->Analysis G Sample Synthesized Sample Purity Purity Check (LC-MS) Sample->Purity Step 1 Structure Structure Elucidation (¹H & ¹³C NMR) Purity->Structure Step 2 Mass Formula Confirmation (HRMS) Structure->Mass Step 3 Verified Verified Compound Mass->Verified G cluster_synthesis Molecular Elaboration cluster_action Biological Action Start 6-bromo-1H-pyrazolo[3,4-b] pyridin-3-amine C6 Suzuki / Buchwald-Hartwig Coupling at C6-Br Start->C6 C3 Amide Bond Formation at C3-NH2 Start->C3 Inhibitor Final Kinase Inhibitor C6->Inhibitor C3->Inhibitor Kinase Kinase Active Site Inhibitor->Kinase Binds to Hinge Region Block ATP Binding Blocked & Signal Pathway Interrupted Kinase->Block

Sources

A Technical Guide to the Synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: Strategic Insights for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a critical starting material and key building block in modern medicinal chemistry, most notably in the synthesis of CDK4/6 inhibitors such as the FDA-approved drug Ribociclib.[1][2] Its structural motif is highly valued in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within ATP-binding sites. This guide provides an in-depth examination of the most reliable and industrially scalable synthetic route to this pivotal intermediate. We will dissect the core two-step strategy starting from 2-chloro-5-bromonicotinonitrile, offering detailed mechanistic insights, step-by-step protocols, and expert analysis to empower researchers and drug development professionals in their synthetic endeavors.

Retrosynthetic Analysis and Core Synthetic Strategy

A retrosynthetic analysis of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine reveals a logical and efficient pathway for its construction. The core pyrazolo[3,4-b]pyridine scaffold can be disconnected at the pyrazole ring, leading back to a functionalized pyridine precursor. The most robust and widely adopted strategy involves the formation of the pyrazole ring onto a pre-existing, correctly substituted pyridine ring.[3]

This approach offers significant advantages:

  • Convergent Synthesis: It allows for the late-stage introduction of complexity, which is ideal for creating libraries of analogues for structure-activity relationship (SAR) studies.

  • Regiochemical Control: Building the pyrazole onto the pyridine scaffold ensures unambiguous regiochemistry of the final product.

  • Starting Material Availability: The key pyridine precursor, 2-chloro-5-bromonicotinonitrile, is commercially available and provides the necessary functional handles for the subsequent transformations.

The overall retrosynthetic pathway is illustrated below:

G Target 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Intermediate 5-bromo-2-hydrazinylnicotinonitrile Target->Intermediate Intramolecular Cyclization StartingMaterial 2-chloro-5-bromonicotinonitrile Intermediate->StartingMaterial Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic disconnection of the target molecule.

The Primary Synthetic Route: A Two-Step Protocol

The most field-proven synthesis proceeds via a two-step sequence: (1) nucleophilic aromatic substitution (SNAr) of 2-chloro-5-bromonicotinonitrile with hydrazine to form a hydrazinyl intermediate, followed by (2) an intramolecular cyclization to construct the fused pyrazole ring.[4]

Step 1: Synthesis of 5-bromo-2-hydrazinylnicotinonitrile

Starting Material: 2-chloro-5-bromonicotinonitrile

This starting material is strategically ideal. The chlorine atom at the 2-position is highly activated towards nucleophilic attack due to the powerful electron-withdrawing effects of both the adjacent ring nitrogen and the nitrile group at the 3-position. This activation is crucial for an efficient SNAr reaction.

Reaction: The reaction involves the displacement of the chloride with hydrazine hydrate. Hydrazine, being a potent nitrogen nucleophile, readily attacks the electron-deficient C2 carbon of the pyridine ring.

Mechanistic Insight (SNAr): The reaction proceeds through a classic SNAr mechanism.

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the C2 carbon, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge is delocalized and stabilized by the electron-withdrawing nitrile group and the ring nitrogen.

  • Rearomatization: The complex collapses, expelling the chloride leaving group and restoring the aromaticity of the pyridine ring to yield the product.

Detailed Experimental Protocol:

  • To a stirred suspension of 2-chloro-5-bromonicotinonitrile (1.0 eq) in a suitable alcohol solvent such as ethanol or isopropanol, add hydrazine monohydrate (1.5-2.0 eq) dropwise at room temperature.

  • Expert Insight: The addition of hydrazine can be exothermic. For larger-scale reactions, cooling in an ice bath during the addition is recommended to maintain control and prevent side reactions.

  • After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolate the solid product by filtration, wash with cold ethanol and then water to remove excess hydrazine and salts.

  • Dry the resulting solid under vacuum to yield 5-bromo-2-hydrazinylnicotinonitrile as a stable solid.

Step 2: Intramolecular Cyclization to 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Reaction: This step involves the intramolecular cyclization of the 5-bromo-2-hydrazinylnicotinonitrile intermediate. The reaction is typically promoted by heat, often in a high-boiling point solvent, and can be catalyzed by acid or base.

Mechanistic Insight: The cyclization proceeds via an intramolecular nucleophilic attack of the internal hydrazinyl nitrogen (-NH-) onto the electrophilic carbon of the nitrile group.[4][5]

  • Nucleophilic Attack: The lone pair of the secondary amine of the hydrazine moiety attacks the cyano carbon.

  • Proton Transfer/Tautomerization: A series of proton transfers occurs, leading to the formation of the exocyclic amino group and the stable, aromatic pyrazolo[3,4-b]pyridine ring system. Harsher reaction conditions can sometimes promote this cyclization to occur in the same pot as the initial substitution.[4]

Detailed Experimental Protocol:

  • Suspend the 5-bromo-2-hydrazinylnicotinonitrile (1.0 eq) in a high-boiling solvent like ethylene glycol or xylenes.

  • Heat the mixture to a high temperature (typically 140-160 °C) with vigorous stirring.[6]

  • Expert Insight: The choice of solvent and temperature is critical for driving the reaction to completion. Ethylene glycol is often preferred for its high boiling point and ability to solvate the reactants.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature, which usually induces precipitation of the product.

  • Dilute the cooled mixture with water to further precipitate the product and facilitate filtration.

  • Isolate the solid by filtration, wash thoroughly with water, followed by a non-polar solvent like hexanes or diethyl ether to remove residual high-boiling solvent.

  • Dry the product under vacuum to afford 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Workflow, Data, and Materials

The entire synthetic sequence is depicted below, providing a clear visual guide for the laboratory workflow.

G cluster_step1 Step 1: Hydrazinolysis (SNAr) cluster_step2 Step 2: Intramolecular Cyclization SM 2-chloro-5-bromonicotinonitrile Intermediate 5-bromo-2-hydrazinylnicotinonitrile SM->Intermediate Reflux, 2-4h Reagent1 Hydrazine Hydrate (NH2NH2·H2O) Solvent1 Ethanol Product 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Intermediate->Product Heat, 140-160°C, 4-24h Solvent2 Ethylene Glycol

Caption: Synthetic workflow for the two-step synthesis.

Table 1: Starting Materials and Reagents

Compound NameCAS NumberMolecular FormulaRole
2-chloro-5-bromonicotinonitrile56901-66-7C₆H₂BrClN₂Starting Material
Hydrazine Monohydrate7803-57-8H₆N₂ONucleophile
Ethanol64-17-5C₂H₆OSolvent (Step 1)
Ethylene Glycol107-21-1C₂H₆O₂Solvent (Step 2)

Table 2: Expected Yields and Product Characterization

Compound NameMolecular FormulaMolecular WeightTypical YieldAppearance
5-bromo-2-hydrazinylnicotinonitrileC₆H₄BrN₅214.0385-95%Off-white to yellow solid
6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amineC₆H₅BrN₄213.0470-85%Off-white to pale brown solid

Alternative Synthetic Considerations

While the described route is the most common, alternative strategies exist. One such approach involves starting with a pre-formed pyrazole ring and subsequently constructing the pyridine ring.[3][7] For example, a 5-aminopyrazole derivative can be condensed with a 1,3-dicarbonyl compound.[8] However, these routes can suffer from issues with regioselectivity if unsymmetrical dicarbonyl compounds are used, and the required pyrazole starting materials are often less accessible than the pyridine precursors used in the primary route. Therefore, for large-scale and reliable production, the hydrazine cyclization pathway remains the industry standard.

Conclusion

The synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a well-established and robust process, pivotal for the development of important pharmaceuticals. The two-step sequence involving SNAr reaction of 2-chloro-5-bromonicotinonitrile with hydrazine, followed by thermal intramolecular cyclization, provides a reliable and scalable route to this key intermediate. By understanding the underlying reaction mechanisms and paying close attention to the experimental parameters outlined in this guide, researchers can confidently and efficiently produce this valuable building block for their drug discovery programs.

References

  • ResearchGate. Synthesis of ribociclib intermediate and in-line purification (A)... [Online] Available at: [Link]

  • MDPI. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. [Online] Available at: [Link]

  • MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [Online] Available at: [Link]

  • Google Patents. WO2020084389A1 - Ribociclib intermediate and process for preparation thereof.
  • Chemicke Zvesti. Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. [Online] Available at: [Link]

  • PubChem. 6-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine. [Online] Available at: [Link]

  • ResearchGate. The reactions of highly electrophilic 2-chloronicotinonitriles with hydrazine (see Refs.). [Online] Available at: [Link]

  • ResearchGate. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. [Online] Available at: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Online] Available at: [Link]

  • Organic Syntheses. 2-chloronicotinonitrile. [Online] Available at: [Link]

  • Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Online] Available at: [Link]

  • Royal Society of Chemistry. Zinc-promoted cyclization of tosylhydrazones and 2-(dimethylamino)malononitrile: an efficient strategy for the synthesis of substituted 1-tosyl-1H-pyrazoles. [Online] Available at: [Link]

  • Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Online] Available at: [Link]

  • ResearchGate. Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. [Online] Available at: [Link]

  • Chem-Impex. 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Online] Available at: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. [Online] Available at: [Link]

  • ResearchGate. Chemistry and biological activities of 6-pyridin-3-yl-1 H pyrazolo [3,4-b] pyridin-3-amines (I). [Online] Available at: [Link]

Sources

The Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to Bioisosteric Design and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-b]pyridine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1] Structurally, it serves as a robust bioisostere of purine (and by extension, ATP), making it a cornerstone in the design of kinase inhibitors.

This technical guide dissects the scaffold’s utility, focusing on its dominant role in oncology (kinase and tubulin inhibition) and infectious disease. It provides researchers with actionable Structure-Activity Relationship (SAR) data, validated synthetic protocols, and mechanistic insights required to leverage this core in drug discovery campaigns.

Structural Architecture & SAR Logic

The pyrazolo[3,4-b]pyridine bicyclic system fuses a pyrazole ring with a pyridine ring.[2][3][4] Its utility stems from its planar topology and nitrogen-rich periphery, which facilitates hydrogen bonding and π-π stacking interactions.

The Purine Bioisostere Hypothesis

The scaffold mimics the adenine base of ATP. In kinase drug design, the N1 and N2 nitrogens (or N1 and C7-substituents) often interact with the hinge region of the kinase ATP-binding pocket, a critical anchor point for competitive inhibitors.

SAR Hotspots

Optimization of the core typically follows a positional logic:

  • N1 Position: Controls solubility and pharmacokinetic profile. Bulky aryl groups here can target the "solvent-exposed" region of a binding pocket.

  • C3 Position: Often substituted with small alkyl or aryl groups to enforce conformation or fill small hydrophobic sub-pockets.

  • C4 Position: Crucial for potency. Substituents here (often aryl rings) project into the hydrophobic back-pocket (e.g., the gatekeeper region in kinases).

  • C5/C6 Positions: Electronic tuning of the pyridine ring. Substituents here affect the basicity of the pyridine nitrogen, influencing H-bond acceptor capability.

Visualization: SAR & Functional Mapping

SAR_Map Core Pyrazolo[3,4-b]pyridine Core Scaffold N1 N1 Position (Solubility/Solvent Front) Core->N1 Controls PK C3 C3 Position (Conformation/Selectivity) Core->C3 Steric fit C4 C4 Position (Hydrophobic Pocket/Gatekeeper) Core->C4 Critical for Potency C6 C6 Position (Affinity Tuning) Core->C6 Electronic modulation Purine Purine Bioisostere (ATP Mimicry) Purine->Core Structural Homology

Figure 1: Functional mapping of the pyrazolo[3,4-b]pyridine scaffold, highlighting key substitution vectors for medicinal chemistry optimization.

Therapeutic Applications & Mechanistic Insight[5]

Oncology: The Kinase & Tubulin Axis

The most prolific application of this core is in cancer therapeutics.

  • Kinase Inhibition (CDK, VEGFR, GSK-3, TBK1): Derivatives function as Type I or Type II kinase inhibitors. For instance, Compound 15y , a pyrazolo[3,4-b]pyridine derivative, was identified as a picomolar inhibitor of TBK1 (IC50 = 0.2 nM), a kinase involved in innate immunity and oncogenesis.[5] It functions by occupying the ATP-binding cleft, preventing phosphorylation of downstream substrates like IRF3 [1].

  • Topoisomerase IIα (TOPIIα) Inhibition: Recent studies highlight derivatives (e.g., Compound 8c ) that act as dual antiproliferative agents.[1][6] They inhibit TOPIIα not just through catalytic inhibition but potentially via DNA intercalation, facilitated by the planar fused ring system. This leads to DNA damage, S-phase arrest, and apoptosis [2].[6]

  • Tubulin Polymerization Inhibition: Certain 4-aryl substituted derivatives bind to the colchicine site of tubulin. This disrupts microtubule dynamics, causing mitotic arrest in the G2/M phase [3].[7]

Infectious Diseases
  • Antimicrobial Activity: The core has shown efficacy against multi-drug resistant (MDR) bacteria. Substitutions at C4 (e.g., 4-bromophenyl) and C6 have yielded compounds with MIC values comparable to standard antibiotics against Gram-positive strains [4].

Synthetic Accessibility: Validated Protocols

The synthesis of this core is highly accessible, often utilizing "One-Pot" multicomponent reactions (MCRs) that align with Green Chemistry principles.

Protocol A: One-Pot Cyclocondensation (The Hantzsch-Type Synthesis)

This is the industry-standard method for generating fully substituted pyrazolo[3,4-b]pyridines.

Reaction Logic: This protocol utilizes a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., Meldrum's acid, dimedone, or beta-keto esters). It relies on a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • 1,3-Cyclohexanedione or Ethyl Acetoacetate (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Ionic Liquids

  • Solvent: Ethanol or Water/Ethanol mix

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, combine the 5-aminopyrazole, aldehyde, and active methylene compound in Ethanol (5 mL per mmol).

  • Catalysis: Add the catalyst (p-TSA).[4] Note: Acetic acid can serve as both solvent and catalyst in alternative variations.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out.

  • Work-up: Filter the solid. Wash with cold ethanol (2x) and water (2x) to remove unreacted starting materials and catalyst.

  • Purification: Recrystallize from hot ethanol or DMF/Water.

Validation Check:

  • Yield: Expect 75–90%.

  • Purity: Confirm via 1H-NMR (Look for the disappearance of the aldehyde proton and the formation of the pyridine ring protons).

Visualization: Synthetic Workflow

Synthesis_Flow Start Reagents: 5-Aminopyrazole + Aldehyde + 1,3-Dicarbonyl Step1 Knoevenagel Condensation (In situ formation of benzylidene) Start->Step1 Cat: p-TSA, Reflux Step2 Michael Addition (Aminopyrazole attacks intermediate) Step1->Step2 Step3 Cyclization & Dehydration (Formation of Pyridine Ring) Step2->Step3 Final Product: Pyrazolo[3,4-b]pyridine Derivative Step3->Final Precipitation/Workup

Figure 2: The cascade mechanism for the one-pot synthesis of the pyrazolo[3,4-b]pyridine core.

Experimental Validation: Kinase Inhibition Assay

To validate the biological activity of synthesized derivatives, a robust biochemical assay is required.

Protocol B: ADP-Glo™ Kinase Assay (Generic)

This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is highly sensitive and suitable for high-throughput screening (HTS).

Reagents:

  • Kinase (e.g., Recombinant TBK1 or CDK2)

  • Substrate (e.g., Poly [Glu:Tyr] 4:1)

  • ATP (Ultra-pure)

  • Test Compounds (Pyrazolo[3,4-b]pyridine derivatives dissolved in DMSO)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Methodology:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Add 1 µL of test compound (serial dilutions) to a 384-well white plate.

  • Enzyme Reaction: Add 2 µL of Kinase enzyme solution. Incubate for 10 min at RT (allows compound to bind hinge region).

  • Substrate Initiation: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination (ADP Generation): Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 min. (Stops kinase reaction, depletes remaining ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 min. (Converts ADP to ATP, then to Luciferase light signal).

  • Read: Measure luminescence using a plate reader.

  • Analysis: Plot RLU (Relative Light Units) vs. log[Concentration] to determine IC50.

Comparative Activity Data

The following table summarizes the potency of pyrazolo[3,4-b]pyridine derivatives against key targets, illustrating the "privileged" nature of the scaffold.

TargetDerivative TypeActivity MetricMechanismReference
TBK1 C4-Aryl substitutedIC50: 0.2 nMATP-competitive[1]
TOPIIα C4-(4-hydroxyphenyl)IC50: ~1.33 µMDNA Intercalation[2]
CDK2 Furan-bearingIC50: 0.30 µMHinge Binding[5]
Tubulin Pyrazolo[3,4-b]pyridin-6-oneIC50: 3.30 µMColchicine Site[3]
Gram(+) Bacteria C6-Aryl substitutedMIC: 2 µg/mLMembrane disruption[4]

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][5]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. International Journal of Molecular Sciences. [Link]

  • Discovery, biological evaluation, and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial Activities. ACS Omega. [Link]

  • Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2. Archiv der Pharmazie. [Link]

Sources

The Discovery and Synthetic Journey of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Cornerstone for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities, particularly as a hinge-binding motif in various protein kinase inhibitors.[1][2] This in-depth technical guide elucidates the discovery and synthetic pathways toward a key derivative, 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. We will delve into the strategic considerations behind its synthesis, from the preparation of crucial precursors to the final cyclization, and explore its application as a foundational building block in the development of potent and selective kinase inhibitors for therapeutic intervention.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings gives rise to the pyrazolo[3,4-b]pyridine system, a heterocyclic scaffold that has garnered significant attention in drug discovery.[1] Its structural resemblance to purines allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3] The strategic placement of substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 3-amino group serves as a critical anchor point for building out into the solvent-exposed region of the kinase active site, while the 6-bromo substituent provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Retrosynthetic Analysis and Strategic Development

The synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is most efficiently approached by forming the pyrazole ring onto a pre-existing, appropriately substituted pyridine framework. This strategy hinges on the well-established reaction between a hydrazine and a nitrile group positioned ortho to a leaving group on the pyridine ring.

G target 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine intermediate1 5-bromo-2-chloronicotinonitrile target->intermediate1 Pyrazolo ring formation intermediate2 Hydrazine target->intermediate2 precursor2 2-chloro-5-bromopyridine intermediate1->precursor2 Cyanation precursor1 2-amino-5-bromopyridine precursor3 2-aminopyridine precursor1->precursor3 Bromination precursor2->precursor1 Sandmeyer Reaction (Chlorination)

Caption: Retrosynthetic analysis of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.

This retrosynthetic analysis identifies 5-bromo-2-chloronicotinonitrile as the pivotal intermediate. The synthesis of this precursor, in turn, can be traced back to readily available starting materials like 2-aminopyridine.

Synthesis of the Key Precursor: 5-bromo-2-chloronicotinonitrile

The preparation of 5-bromo-2-chloronicotinonitrile is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern.

Step 1: Bromination of 2-aminopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions (3 and 5 positions). To favor bromination at the 5-position, various brominating agents can be employed. A common and effective method utilizes N-bromosuccinimide (NBS) in a suitable solvent.[4]

Experimental Protocol: Synthesis of 2-amino-5-bromopyridine [4]

  • To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as acetone, add N-bromosuccinimide (1 equivalent) portion-wise at a controlled temperature (e.g., 10 °C).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-bromopyridine.

Step 2: Sandmeyer-type Reactions for Chloro and Cyano Group Introduction

With 2-amino-5-bromopyridine in hand, the next crucial transformations involve the conversion of the amino group into a chloro group and the introduction of a nitrile at the 3-position. This is classically achieved through Sandmeyer reactions, which proceed via a diazonium salt intermediate.[5][6]

Experimental Protocol: Synthesis of 5-bromo-2-chloronicotinonitrile

This transformation can be achieved in a two-step sequence: conversion of the amino group to a chloro group, followed by cyanation.

  • Diazotization and Chlorination:

    • Suspend 2-amino-5-bromopyridine (1 equivalent) in an aqueous solution of a strong acid like hydrobromic acid.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1-1.2 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for a short period.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • Extract the product, 2-chloro-5-bromopyridine, with a suitable organic solvent.

  • Cyanation:

    • The introduction of the nitrile group can be achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cyanation of 2-chloro-5-bromopyridine. A common method involves reacting the chlorinated intermediate with a cyanide source like copper(I) cyanide in a high-boiling polar solvent such as DMF or NMP at elevated temperatures.

Core Synthesis: Cyclization to form 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

The final and key step in the synthesis is the cyclization of 5-bromo-2-chloronicotinonitrile with hydrazine. This reaction proceeds via an initial nucleophilic attack of hydrazine at the C2 position, displacing the chloride, followed by an intramolecular cyclization of the intermediate hydrazinopyridine onto the nitrile group to form the pyrazole ring.

G cluster_0 Synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine start 5-bromo-2-chloronicotinonitrile hydrazine + Hydrazine Hydrate start->hydrazine intermediate Intermediate (2-hydrazinyl-5-bromonicotinonitrile) hydrazine->intermediate Nucleophilic Substitution product 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway for the formation of the pyrazolo[3,4-b]pyridine core.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

A detailed procedure for this synthesis is described in patent US20120172591A1. The following is a representative protocol:

  • To a solution of 5-bromo-2-chloronicotinonitrile (1 equivalent) in a suitable high-boiling solvent such as n-butanol or ethylene glycol, add hydrazine hydrate (excess, typically 5-10 equivalents).

  • Heat the reaction mixture to reflux (typically 120-140 °C) for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethanol, water) to remove excess hydrazine and impurities.

  • Dry the product under vacuum to afford 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Table 1: Summary of Reaction Parameters

StepKey ReagentsSolventTemperatureTypical Yield
Bromination2-aminopyridine, NBSAcetone10 °C to RT~95%[4]
Sandmeyer (Cl)2-amino-5-bromopyridine, NaNO₂, CuCl/HClWater/HCl0-5 °C to RTVariable
Cyanation2-chloro-5-bromopyridine, CuCNDMF/NMPHigh Temp.Variable
Cyclization5-bromo-2-chloronicotinonitrile, Hydrazine Hydraten-ButanolRefluxHigh

Characterization

The structure of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine can be confirmed by standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine and pyrazole rings.

  • ¹³C NMR: Will show the expected number of carbon signals for the heterocyclic core.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₆H₅BrN₄ will be observed, along with the characteristic isotopic pattern for a bromine-containing compound.

  • Melting Point: A sharp melting point indicates the purity of the compound.

Application in Kinase Inhibitor Discovery: A Case Study

The 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold is a valuable starting point for the development of kinase inhibitors. The 6-bromo position is particularly useful for introducing diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.

A study on the development of inhibitors for MAP kinase-interacting kinases (MNKs) highlights the utility of the pyrazolo[3,4-b]pyridin-3-amine scaffold.[7] In this study, researchers synthesized a series of derivatives and evaluated their inhibitory activity. The structure-activity relationship (SAR) analysis revealed that the presence of aryl groups at the C4 and C6 positions of the pyrazolo[3,4-b]pyridine core was crucial for activity. The 6-bromo precursor would be an ideal starting material to synthesize such C6-aryl substituted compounds via a Suzuki coupling.

Similarly, research into Fibroblast Growth Factor Receptor (FGFR) inhibitors has utilized the 1H-pyrazolo[3,4-b]pyridine scaffold.[2] In these studies, the N(1)-H of the pyrazole ring was found to be important for hydrogen bonding interactions within the kinase domain, and substitutions at the 6-position with various aryl groups, accessible from the 6-bromo intermediate, allowed for the optimization of potency and selectivity.

Conclusion

The discovery and development of a robust synthetic route to 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine have provided medicinal chemists with a versatile and powerful tool for the design and synthesis of novel kinase inhibitors. The strategic placement of the amino and bromo functionalities on the privileged pyrazolo[3,4-b]pyridine scaffold allows for extensive chemical exploration and the optimization of biological activity. The methodologies outlined in this guide, from the synthesis of the key 5-bromo-2-chloronicotinonitrile precursor to the final cyclization, represent a field-proven approach to accessing this important building block for the advancement of targeted therapeutics.

References

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The fight against cancer necessitates the continuous exploration of novel chemical entities with the potential to selectively target malignant cells. Among the myriad of heterocyclic compounds, the pyrazolo[3,4-b]pyridine nucleus has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases, which are often dysregulated in cancer.[1][2]

Numerous derivatives of the 1H-pyrazolo[3,4-b]pyridine core have demonstrated significant anticancer properties, acting as inhibitors of critical oncogenic kinases such as Tropomyosin receptor kinases (TRK), Anaplastic Lymphoma Kinase (ALK), and Glycogen Synthase Kinase-3 (GSK-3).[3][4][5] These findings underscore the potential of this heterocyclic system as a foundational structure for the development of targeted cancer therapies.

This document provides detailed application notes and experimental protocols for the investigation of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine , a specific derivative of this promising class. While extensive biological data for this particular compound is not yet publicly available, its structural features warrant a thorough evaluation of its anticancer potential. These guidelines are designed to provide researchers with a robust framework for the initial characterization of this compound's activity in cancer cell models.

Hypothesized Mechanism of Action: Kinase Inhibition

Given that the 1H-pyrazolo[3,4-b]pyridine scaffold is a common core for kinase inhibitors, it is hypothesized that 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine may exert its anticancer effects by inhibiting the activity of one or more protein kinases involved in cancer cell proliferation, survival, and metastasis.[2][4] The amine and bromo substitutions on the pyrazolopyridine ring can influence its binding affinity and selectivity for the ATP-binding pocket of various kinases.

The proposed workflow aims to first establish the cytotoxic and pro-apoptotic effects of the compound on cancer cells and then to investigate its potential as a kinase inhibitor.

Hypothesized_Mechanism_of_Action Compound 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Kinase Oncogenic Kinase(s) Compound->Kinase Inhibition Downstream Downstream Signaling Pathways Kinase->Downstream Phosphorylation Cascade Proliferation Decreased Cell Proliferation Downstream->Proliferation Regulation Apoptosis Induction of Apoptosis Downstream->Apoptosis Regulation

Caption: Hypothesized mechanism of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine as a kinase inhibitor.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro evaluation of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][6] This initial screen is crucial for determining the concentration range at which the compound exhibits cytotoxic effects.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using appropriate software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Prepare Prepare Compound Dilutions Treat Treat Cells Prepare->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance at 570nm Calculate Calculate % Viability & IC50 Read->Calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Analysis of Apoptosis by Western Blotting

To determine if the observed cytotoxicity is due to the induction of apoptosis, Western blotting can be used to detect key apoptotic markers such as cleaved caspases and PARP.[7]

Materials:

  • Cancer cell line(s) showing sensitivity to the compound in the MTT assay.

  • 6-well sterile culture plates.

  • 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Nitrocellulose or PVDF membranes.

  • Transfer buffer and Western blot transfer system.

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine at concentrations around its IC₅₀ value for 24-48 hours. Include a vehicle control.

    • Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Analyze the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Apoptosis_Pathway Compound 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Bax Bax (Pro-apoptotic) Compound->Bax Upregulation? Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation? Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation (Cleaved Caspase-3) Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Key markers in the intrinsic apoptosis pathway to be analyzed by Western blot.

Protocol 3: In Vitro Kinase Inhibition Assay

To test the hypothesis that 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine acts as a kinase inhibitor, an in vitro kinase assay can be performed. This can be a radiometric assay measuring the incorporation of ³²P-ATP into a substrate or a non-radiometric assay such as an ADP-Glo™ kinase assay that measures ADP production.

Materials:

  • Purified recombinant kinase(s) of interest (a panel of cancer-related kinases is recommended for initial screening).

  • Specific substrate for each kinase.

  • 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • ATP (and [γ-³²P]ATP for radiometric assay).

  • Kinase reaction buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric assay (P81 phosphocellulose paper, scintillation fluid, etc.).

  • 96-well plates (white plates for luminescence assays).

  • Luminometer or scintillation counter.

Procedure (using ADP-Glo™ as an example):

  • Kinase Reaction Setup:

    • In a 96-well plate, set up the kinase reaction including the kinase, its substrate, and ATP in the kinase reaction buffer.

    • Add serial dilutions of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine to the wells. Include a no-inhibitor control and a no-kinase control.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C) for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Illustrative Cytotoxicity Data (IC₅₀ in µM)

Cell LineCancer Type6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
MCF-7BreastExperimental ValueExperimental Value
A549LungExperimental ValueExperimental Value
HCT116ColonExperimental ValueExperimental Value

Table 2: Illustrative Kinase Inhibition Data (IC₅₀ in nM)

Kinase Target6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (IC₅₀ in nM)Staurosporine (Positive Control) (IC₅₀ in nM)
Kinase AExperimental ValueExperimental Value
Kinase BExperimental ValueExperimental Value
Kinase CExperimental ValueExperimental Value

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive starting point for the preclinical evaluation of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine as a potential anticancer agent. By systematically assessing its cytotoxicity, mechanism of cell death, and kinase inhibitory activity, researchers can build a strong foundation for further investigation. Positive results from these initial studies would justify more extensive research, including broader kinase profiling, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The pyrazolo[3,4-b]pyridine scaffold holds significant promise, and a thorough investigation of this specific derivative is a worthy endeavor in the ongoing search for novel cancer therapies.

References

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643–1657.
  • (Author not available). (Date not available). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. Source not available.
  • Attaby, F. A., Abdel-Fattah, A. M., Shaif, L. M., & Elsayed, M. M. (2009). Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). Afinidad, 66(543). [Link]

  • Bio-Rad Antibodies. (Date not available). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Bhatt, A., Singh, R. K., Kant, R., & Chauhan, P. K. (2016). Synthesis, Characterization and Biological evaluation of some Novel Pyrazolo[3,4-b]pyridin-3-amine derivatives. Chemistry & Biology Interface, 6(5), 357-365. [Link]

  • (Author not available). (Date not available). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC. Source not available. [Link]

  • (Author not available). (Date not available). l H -Pyrazolo[3,4- b ]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. ResearchGate. [Link]

  • (Author not available). (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. Source not available. [Link]

Sources

experimental procedure for Suzuki coupling with 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Executive Summary & Strategic Context

The scaffold 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a critical pharmacophore in kinase inhibitor discovery (e.g., GSK-3, PLK, and Aurora kinase inhibitors). Its structural duality—combining a hydrogen-bond donor/acceptor motif (pyrazole-pyridine core) with a modifiable electrophile (C6-bromide)—makes it highly valuable but synthetically challenging.

The Core Challenge: Standard Suzuki protocols often fail with this substrate due to catalyst poisoning . The coexistence of a primary exocyclic amine (


), a free pyrazole nitrogen (

), and a pyridine nitrogen creates a "chelating pincer" that can sequester Palladium (Pd), arresting the catalytic cycle. Furthermore, the electron-rich amino group at C3 deactivates the C6-bromide towards oxidative addition.

This guide presents two validated pathways:

  • Protocol A (Direct): A high-throughput compatible method using 3rd-Generation Buchwald precatalysts to overcome deactivation and chelation without protecting groups.

  • Protocol B (Protected): A conservative, scalable route utilizing THP-protection to ensure maximum yield and purity for complex/expensive boronic acids.

Structural Analysis & Mechanistic Logic

Before beginning, researchers must understand the competing pathways inherent to this substrate.

ReactionPathways Substrate 6-bromo-1H-pyrazolo [3,4-b]pyridin-3-amine Pd Pd(0) Species Substrate->Pd Interaction NArylation N-Arylation (Side Reaction) Substrate->NArylation Strong Base (NaOtBu) OxAdd Oxidative Addition (Desired) Pd->OxAdd Steric Bulk Ligands (XPhos/SPhos) Coordination N-Coordination/Poisoning (Undesired) Pd->Coordination Low Steric Ligands (PPh3) Product C6-Aryl Product OxAdd->Product + Ar-B(OH)2 DeadCat Inactive Pd-Complex Coordination->DeadCat Byproduct N-Aryl Impurity NArylation->Byproduct

Figure 1: Mechanistic divergence in the coupling of amino-azaindoles. High-steric-bulk ligands are required to favor oxidative addition over coordination.

Experimental Protocols

Protocol A: The Direct Method (XPhos Pd G3)

Recommended for: Rapid analog synthesis, library generation, and stable boronic acids.

Rationale: The XPhos Pd G3 precatalyst is selected because the bulky biaryl phosphine ligand prevents the Pd center from coordinating irreversibly to the substrate's nitrogen atoms. The precatalyst structure ensures rapid activation of Pd(0) even at moderate temperatures.

Materials:

  • Substrate: 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charge: To a microwave vial or pressure tube equipped with a magnetic stir bar, add the substrate (100 mg, 0.47 mmol), boronic acid (0.70 mmol), and XPhos Pd G3 (12 mg, 0.014 mmol).

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

    • Critical: Oxygen is the enemy of active Pd species. Do not skip this.

  • Solvation: Add degassed 1,4-Dioxane (4.0 mL) and 2.0 M aq.

    
     (0.7 mL) via syringe through the septum.
    
  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Check LCMS. Look for the product mass [M+H]+ and the consumption of bromide (M+H = 213/215).

    • Note: If des-bromo byproduct (M+H = 135) is observed, lower temperature to 80°C.

  • Workup: Dilute with EtOAc (20 mL) and water (10 mL). Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient, 0-10%). The free amine makes the product polar; consider adding 1%

    
     to the eluent.
    
Protocol B: The Protected Method (THP Route)

Recommended for: Scale-up (>5g), expensive boronic acids, or if Protocol A fails due to solubility.

Rationale: Protecting the N1-position with Tetrahydropyranyl (THP) eliminates the acidic proton and steric interference, turning the tricky heterocycle into a standard aryl bromide.

Workflow Diagram:

ProtectedRoute Step1 STEP 1: Protection DHP, p-TsOH, Reflux Step2 STEP 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O Step1->Step2 Intermediate Isolated Step3 STEP 3: Deprotection TFA/DCM or HCl/MeOH Step2->Step3 Coupled Product

Figure 2: Three-stage workflow for high-fidelity synthesis.

Step-by-Step Procedure:

  • Protection:

    • Suspend 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in THF.

    • Add 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv) and catalytic p-TsOH (0.1 equiv).

    • Reflux (65°C) for 3 hours. Concentration and crystallization usually yield the N1-THP protected bromide.

  • Coupling:

    • Combine N1-THP-bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl2·DCM (5 mol%), and

      
        (3.0 equiv).
      
    • Solvent: DME/Water (4:1).

    • Heat at 85°C for 4 hours.

    • Why Pd(dppf)? With the nitrogen protected, the cheaper, robust ferrocene catalyst is sufficient.

  • Deprotection:

    • Dissolve the coupled product in DCM.

    • Add TFA (10 equiv) or 4M HCl in Dioxane. Stir at RT for 2 hours.

    • Neutralize with saturated

      
       and extract.
      

Optimization & Troubleshooting Table

IssueObservation (LCMS)Root CauseCorrective Action
No Reaction SM (213/215) remains unchanged.Catalyst poisoning or deactivation.Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temp to 110°C.
Hydrodehalogenation Mass = 135 (M+H). Bromine lost, no coupling.Hydride source present or excessive heat.Use DME instead of alcohols. Reduce temp. Ensure Argon purge is dry.
Homocoupling Dimer of boronic acid observed.[1]Oxidative coupling of boronic acid.[2]Degas solvents thoroughly (remove

). Add boronic acid slowly.
Protodeboronation Boronic acid converts to Ar-H.Unstable boronic acid.Use Boronic Ester (BPin) or K-trifluoroborate (

)
. Use anhydrous conditions (DMF/CsF).

References

  • General Reactivity of Pyrazolo[3,4-b]pyridines

    • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.[3]

    • Source:

  • Catalyst Selection for Amino-Heterocycles

    • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
    • Source:

  • Buchwald Precatalyst Guides

    • User's Guide to Pd-C
    • Source:

  • Substrate Data

    • 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Safety & Properties.
    • Source:

Sources

Application Note: 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 934560-92-6 / 1211516-09-4 analogs) in drug discovery. This scaffold is a "privileged structure" in oncology and immunology due to its ability to mimic the adenine ring of ATP, making it an ideal template for Type I and Type II kinase inhibitors.

This note provides validated protocols for orthogonal functionalization: utilizing the C-6 bromine for cross-coupling (Suzuki/Buchwald) and the C-3 amine for hydrogen-bond directing modifications (Ureas/Amides).

Structural Rationale & Pharmacophore Mapping

The utility of this scaffold lies in its bifunctional vectors . In the context of kinase inhibition, the pyrazolo[3,4-b]pyridine core typically functions as the "hinge binder."

Mechanistic Insight: The Hinge Interaction

The N1 and N7 (pyridine nitrogen) or the exocyclic C3-amine often form critical hydrogen bonds with the kinase hinge region (e.g., the backbone amide of the gatekeeper residue).

  • Vector A (C-6 Position): The bromine atom is a handle for extending the molecule into the "solvent-exposed region" or the "hydrophobic back pocket," depending on binding mode.

  • Vector B (C-3 Position): The amine is a nucleophilic handle. Derivatization here (e.g., to a urea) often targets the conserved Glu-Lys pair or the DFG-motif in Type II inhibitors.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the logical flow of modifying this scaffold to access diverse chemical space.

G Scaffold 6-bromo-1H-pyrazolo [3,4-b]pyridin-3-amine Suzuki Suzuki-Miyaura (Aryl Extension) Scaffold->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Scaffold->Buchwald Pd(0), HNR2 Amide Amide Coupling (Solubility/Selectivity) Suzuki->Amide R-COCl / HATU Urea Urea Formation (DFG-out Targeting) Suzuki->Urea R-NCO Buchwald->Amide Buchwald->Urea Kinase Kinase Inhibitor Library (GSK-3β, MNK, TRK) Amide->Kinase Urea->Kinase

Figure 1: Divergent synthesis strategy. The C-6 halogen allows for carbon or nitrogen extensions, while the C-3 amine serves as a vector for hydrogen-bond acceptors/donors.

Validated Experimental Protocols

The following protocols are designed for high reliability. The 6-bromo substituent is deactivated due to the electron-rich nature of the amino-pyrazole fused system; therefore, specialized catalytic systems are required compared to simple bromopyridines.

Protocol A: C-6 Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at the 6-position.

Reagents & Equipment:

  • Catalyst: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). Note: This catalyst resists deactivation better than Pd(PPh₃)₄ for this substrate.

  • Base: 2M Aqueous Na₂CO₃.

  • Solvent: 1,4-Dioxane (degassed).[1]

  • Temperature: 90–100°C.

Step-by-Step Methodology:

  • Charge: In a microwave vial or sealed tube, add 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvate: Add 1,4-Dioxane (10 mL/mmol) and 2M Na₂CO₃ (3.0 equiv).

  • Degas: Sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen causes homocoupling of the boronic acid.

  • React: Seal and heat to 100°C for 4–12 hours (or 110°C for 45 min in microwave).

  • Monitor: Check TLC (5% MeOH in DCM). The starting bromide is usually less polar than the product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Tip: These products are often polar; use a DCM:MeOH gradient (0-10%).

Protocol B: C-6 Buchwald-Hartwig Amination

Objective: Introduction of solubilizing amine tails (e.g., morpholine, piperazine).

Reagents & Equipment:

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: Xantphos or RuPhos. Note: Xantphos is preferred for rigid heterocycles; RuPhos for secondary amines.

  • Base: Cs₂CO₃ (Cesium Carbonate) - anhydrous.

  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.10 equiv) in solvent. Stir 5 mins under Argon to form the active catalyst species.

  • Charge: Add the scaffold (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Heat: Reflux (100–110°C) for 12–16 hours.

  • Checkpoint: If conversion is low after 6 hours, add a second portion of catalyst/ligand.

  • Workup: Filter through a Celite pad to remove palladium black and inorganic salts. Concentrate filtrate.[2]

  • Purification: Reverse-phase HPLC is often required if the product is highly basic/polar.

Protocol C: C-3 Urea Formation

Objective: Creating a "Type II" kinase inhibitor motif (targeting the inactive DFG-out conformation).[3]

Methodology:

  • Dissolve: Dissolve scaffold (1.0 equiv) in anhydrous THF or DMF.

  • Base: Add DIPEA (2.0 equiv).

  • Reactant: Add Isocyanate (R-NCO) (1.1 equiv) dropwise at 0°C.

  • Warm: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Precipitation: Pour reaction mixture into ice water. The urea product often precipitates as a solid. Filter and wash with water and diethyl ether.

Analytical Data Summary

When characterizing derivatives of this scaffold, specific spectral features confirm regional selectivity.

FeatureMethodExpected ObservationInterpretation
C-6 Substitution ¹H NMRLoss of doublet at ~7.4 ppm (H-6)Confirmation of Br displacement.
C-3 Amine ¹H NMRBroad singlet at ~4.5–6.0 ppm (2H)Disappears upon urea/amide formation.
N-1 Proton ¹H NMRBroad singlet >12.0 ppmIndication of 1H-tautomer (vs 2H).
Halogen Isotope LC-MS1:1 ratio of M / M+2Presence of Bromine (Starting Material).

Medicinal Chemistry Applications

Target Landscape

This scaffold has demonstrated potency against several kinase families:

  • MNK1/2 (MAPK Interacting Kinases): The pyrazolo[3,4-b]pyridine core inhibits MNK kinases, which regulate mRNA translation in cancer cells. The C-6 position typically accommodates a phenyl ring to engage the hydrophobic pocket [1].

  • TRK (Tropomyosin Receptor Kinase): Derivatives have shown nanomolar activity against TRKA, relevant in pain and oncology [2].[3]

  • CDK/PIM1: Dual inhibitors have been designed where the scaffold mimics the adenine of ATP, inducing cell cycle arrest [3].

SAR (Structure-Activity Relationship) Insights
  • Selectivity Toggle: Substitution at the N-1 position is generally tolerated but can drastically alter kinase selectivity profiles by changing the vector of the core in the ATP pocket.

  • Solubility: The core is planar and lipophilic (cLogP ~ 1.5). Introducing polar groups (morpholine, piperazine) at C-6 via Buchwald coupling is a standard strategy to improve ADME properties without disrupting the hinge binding at N-1/C-3.

References

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors. Source: Taylor & Francis Online URL:[Link]

  • Buchwald–Hartwig amination (General Mechanism & Scope). Source: Wikipedia / Organic Chemistry Portal URL:[Link][2]

  • Suzuki-Miyaura Coupling (General Conditions). Source: Organic Chemistry Portal URL:[Link]

Sources

antibacterial activity of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold represents a privileged structure in modern medicinal chemistry, particularly for the development of dual-targeting antibacterial agents. Unlike traditional quinolones that target the DNA cleavage complex, derivatives of this scaffold are increasingly recognized as ATP-competitive inhibitors of bacterial DNA Gyrase B (GyrB) and Topoisomerase IV (ParE) .

This Application Note provides a comprehensive technical guide for researchers utilizing this scaffold. It details the chemical diversification of the 6-bromo "handle" via cross-coupling, followed by rigorous biological validation protocols including MIC determination, time-kill kinetics, and enzymatic inhibition assays.

Chemical Context & Structure-Activity Relationship (SAR)

The utility of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine lies in its orthogonal functionalization potential:

  • C3-Amine: Acts as a hydrogen bond donor/acceptor, critical for orienting the molecule within the ATP-binding pocket of GyrB (interacting with Asp73 in E. coli numbering).

  • N1-Position: Controls solubility and pharmacokinetic properties; often substituted with alkyl or cycloalkyl groups to reduce aggregation.

  • C6-Bromine (The "Handle"): The critical site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Introducing heteroaryl systems here allows the molecule to reach the hydrophobic regions of the target protein, significantly boosting potency.

Workflow Visualization: From Scaffold to Lead

SynthesisWorkflow Scaffold 6-Bromo-1H-pyrazolo [3,4-b]pyridin-3-amine Step1 N1-Alkylation (Solubility Optimization) Scaffold->Step1 NaH, R-X Step2 Pd-Catalyzed Coupling (C6 Diversification) Step1->Step2 Suzuki/Sonogashira Library Derivative Library (Aryl/Heteroaryl) Step2->Library Target Target: GyrB/ParE ATPase Domain Library->Target Binding

Figure 1: Synthetic workflow for transforming the 6-bromo core into a bioactive library.

Protocol A: Chemical Derivatization (Suzuki-Miyaura Coupling)

Objective: To functionalize the C6-position with aryl/heteroaryl groups to enhance antibacterial potency.

Materials:

  • 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave-safe vial, dissolve the 6-bromo scaffold and aryl boronic acid in 1,4-dioxane (0.1 M concentration).

  • Catalyst Addition: Add the Pd catalyst and aqueous K₂CO₃ under an inert atmosphere (Argon/Nitrogen).

  • Reaction: Seal and heat at 100°C for 2-4 hours (or microwave at 120°C for 30 mins).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (MeOH/DCM gradient). The 3-amine group is polar; expect elution at 5-10% MeOH.

Critical Note: If the N1 position is unsubstituted, protect it (e.g., THP or Boc) prior to coupling to prevent catalyst poisoning or side reactions, although free NH is often tolerated in Suzuki conditions.

Protocol B: In Vitro Antibacterial Susceptibility Testing

Objective: Determine Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens.

Standard: CLSI M07-A10 / EUCAST guidelines.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mg/mL.

    • Caution: Pyrazolo[3,4-b]pyridines can be hydrophobic. If precipitation occurs upon dilution, add 0.02% Tween-80 to the broth.

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.

  • Plate Setup: Use 96-well round-bottom plates.

    • Add 50 µL CAMHB to columns 2-12.

    • Add 100 µL of compound stock (diluted to 2x starting concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

  • Incubation: Add 50 µL of bacterial inoculum to all wells. Incubate at 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

    • Validation: Add Resazurin (0.01%) dye; blue-to-pink color change indicates viable metabolic activity.

Data Reporting Table:

Compound IDR-Group (C6)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Solubility (PBS)
Ref (Cip) -0.250.015High
6-Br-Core Br>64>64Low
Derivative A 4-OMe-Ph4.016.0Moderate
Derivative B 3-Pyridyl0.52.0High

Protocol C: Mechanism of Action - DNA Gyrase ATPase Assay

Objective: Confirm the compound targets the ATPase domain of GyrB (typical for this scaffold) rather than the DNA cleavage complex.

Principle: This scaffold typically inhibits the ATP hydrolysis required for DNA supercoiling. We measure the release of inorganic phosphate (Pi) using a Malachite Green assay.

Reagents:

  • E. coli Gyrase Supercoiling Assay Kit (Inspiralis or equivalent).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL Albumin.

  • Relaxed pBR322 plasmid DNA.

Workflow:

  • Enzyme Mix: Incubate E. coli Gyrase (2 U) with varying concentrations of the test derivative (0.01 µM – 100 µM) in Assay Buffer for 10 minutes at 25°C.

  • Substrate Addition: Add Relaxed pBR322 DNA and ATP to initiate the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Detection: Add Malachite Green reagent. Incubate 5-10 minutes for color development.

  • Quantification: Measure Absorbance at 620 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Mechanism Validation Diagram

MoA Compound 6-Bromo-Derivative GyrB GyrB Subunit (ATPase Domain) Compound->GyrB Competitive Binding Hydrolysis ATP Hydrolysis (Energy Release) Compound->Hydrolysis INHIBITS GyrB->Hydrolysis Catalysis ATP ATP Molecule ATP->GyrB Blocked by Compound Supercoiling DNA Supercoiling Hydrolysis->Supercoiling Drives

Figure 2: Mechanism of Action. The derivative competes with ATP for the GyrB binding pocket, halting energy generation required for supercoiling.

Troubleshooting & Optimization

  • Issue: High MIC but good Enzyme Inhibition.

    • Cause: Poor cell permeability or Efflux Pump susceptibility.

    • Solution: Test MIC in the presence of an efflux pump inhibitor (e.g., PAβN for P. aeruginosa). If MIC drops significantly, optimize lipophilicity (LogP < 3.5) by modifying the N1 substituent.

  • Issue: Precipitation in Assay Media.

    • Cause: Flat heteroaromatic stacking.

    • Solution: Ensure final DMSO concentration is < 2%. Pre-dilute in media before adding to bacteria.

References

  • GyrB Inhibition Profile: MedChemExpress. "DNA Gyrase-IN-6 | GyrB/ParE inhibitor." Accessed Feb 2026.[1]

  • Synthesis & Scaffold Utility: Abdel-Mohsen, S. A., & El-Emary, T. I.[1] "New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity."[1][2][3][4][5][6] Der Pharma Chemica, 2018.[3]

  • Mechanism of Action: Florida International University. "Discovery of Novel Bacterial DNA Gyrase Inhibitors." FIU Digital Commons.

  • Chemical Properties: Sigma-Aldrich. "6-Bromo-1H-pyrazolo[4,3-b]pyridine Product Information."[7]

  • Biological Screening Standards: Elsherif, M. A. "Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines." Journal of Applied Pharmaceutical Science, 2021.[2]

Sources

The Strategic Utility of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1H-pyrazolo[3,4-b]pyridine core is a recurring and highly valued structural motif in modern drug discovery, recognized for its versatile biological activities.[1] This heterocyclic system is a key component in numerous pharmaceutically active compounds, demonstrating a broad range of therapeutic applications, including antiviral, anti-inflammatory, and anti-tumor activities.[1] The specific intermediate, 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, offers medicinal chemists a strategic entry point for the synthesis of complex molecular architectures, particularly kinase inhibitors. The bromine atom at the C6 position and the amino group at the C3 position provide orthogonal handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are fundamental in forging new carbon-nitrogen and carbon-carbon bonds, respectively, enabling the construction of diverse compound libraries for lead optimization.

This application note provides a detailed protocol for a representative Buchwald-Hartwig amination reaction, a cornerstone of modern medicinal chemistry, utilizing 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine as a key building block. The causality behind experimental choices and the importance of each step are elucidated to provide a comprehensive guide for researchers in drug development.

Physicochemical Properties of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction scale-up and purification. The key properties of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine are summarized in the table below.

PropertyValueSource
CAS Number 1803591-11-8[2]
Molecular Formula C₆H₅BrN₄[3]
Molecular Weight 213.04 g/mol [2]
IUPAC Name 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine[2]
Appearance Off-white to yellow solidVaries by supplier
Purity Typically ≥97%Varies by supplier

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[4] This reaction has become indispensable in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance, allowing for the construction of arylamines that were previously difficult to access.[4] In the context of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, this reaction enables the introduction of a wide variety of amine-containing fragments at the C6 position, a critical step in the synthesis of many kinase inhibitors.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[4] The choice of ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents 1. Reagent Preparation - 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine - Amine coupling partner - Palladium catalyst - Ligand - Base solvent 2. Solvent Degassing (e.g., Toluene) reagents->solvent mixing 3. Reagent Addition (under inert atmosphere) solvent->mixing heating 4. Heating & Stirring (e.g., 80-110 °C) mixing->heating monitoring 5. Reaction Monitoring (TLC or LC-MS) heating->monitoring quench 6. Quenching (e.g., with water or brine) monitoring->quench extraction 7. Extraction (e.g., with Ethyl Acetate) quench->extraction purification 8. Purification (Column Chromatography) extraction->purification characterization 9. Characterization (NMR, MS) purification->characterization

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of N-Aryl-1H-pyrazolo[3,4-b]pyridin-3,6-diamine via Buchwald-Hartwig Amination

This protocol describes a representative Buchwald-Hartwig amination of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine with a generic aniline derivative.

Materials:

  • 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv.)

  • Aniline derivative (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

  • Xantphos (0.04 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv.), the aniline derivative (1.2 equiv.), and cesium carbonate (2.0 equiv.).

    • In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.).

    • Add anhydrous toluene to the Schlenk flask containing the substrates and base.

    • Add the catalyst/ligand mixture to the reaction flask.

  • Reaction Execution:

    • Ensure the reaction mixture is under a continuous inert atmosphere.

    • Begin vigorous stirring and heat the reaction mixture to 100-110 °C.

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst residue.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1H-pyrazolo[3,4-b]pyridin-3,6-diamine.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale for Experimental Choices:

  • Catalyst System (Pd₂(dba)₃/Xantphos): The combination of a palladium source and a phosphine ligand is essential for the catalytic cycle. Xantphos is a bulky, electron-rich bidentate ligand that promotes the oxidative addition and reductive elimination steps and helps to prevent catalyst decomposition.

  • Base (Cesium Carbonate): A base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Cesium carbonate is a moderately strong base that is often effective in Buchwald-Hartwig reactions and is generally compatible with a wide range of functional groups.

  • Solvent (Toluene): Toluene is a common solvent for this reaction as it is non-polar and has a high boiling point, allowing the reaction to be conducted at the elevated temperatures often required for efficient coupling. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere of nitrogen or argon to prevent its decomposition.

Conclusion

6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a valuable and versatile intermediate in the synthesis of APIs, particularly kinase inhibitors. Its strategic functionalization, exemplified by the robust and reliable Buchwald-Hartwig amination, allows for the efficient construction of complex molecular scaffolds. The detailed protocol and the rationale provided herein are intended to serve as a practical guide for researchers and scientists engaged in the development of novel therapeutics, underscoring the importance of this privileged heterocyclic core in medicinal chemistry.

References

  • Johnson, T. W., Richardson, P. F., Bailey, S., Brooun, A., Burke, B. J., Collins, M. R., ... & Edwards, M. P. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][4]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of medicinal chemistry, 57(11), 4720–4744. [Link]

  • Abdel-Latif, E., Mehdhar, F. S., & Abdel-Ghani, G. E. (2021). Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. Polycyclic Aromatic Compounds, 41(2), 333-346. [Link]

  • Mohamed, M. S., Awad, Y. E. E. D., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-100. [Link]

  • Cui, J. J. G., Tran-Dubé, M., Shen, H., Nambu, M., Kung, P. P., Pairish, M., ... & Funk, L. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase. Journal of medicinal chemistry, 54(18), 6342–6363. [Link]

  • Urvashi, Tandon, V., Das, P., & Kukreti, S. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC advances, 8(61), 34883–34894. [Link]

  • Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, February 17, 2026, from [Link]

  • PubChem. (n.d.). 6-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • RSC. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... RSC Advances. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 17, 2026, from [Link]

  • MDPI. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

Sources

analytical methods for 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Comprehensive Analytical Characterization of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and anti-tumor properties.[1][2] The compound 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a key synthetic intermediate, and its structural integrity and purity are paramount to the success of subsequent drug discovery and development efforts.

This document provides a comprehensive guide to the analytical methodologies required for the unambiguous characterization and purity assessment of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the material's identity and quality. We will move from initial spectroscopic confirmation to chromatographic purity and finally to definitive structural and elemental verification, explaining the causality behind each experimental choice.

Physicochemical Properties

A foundational step in any analytical workflow is the documentation of the compound's basic physicochemical properties. These data serve as the initial reference points for all subsequent characterization.

PropertyValueSource
Molecular Formula C₆H₅BrN₄[3]
Molecular Weight 213.04 g/mol [4]
Monoisotopic Mass 211.96976 Da[3]
CAS Number 1803591-11-8[4]
Appearance Expected to be a solid powderN/A
InChI Key VPJOHTPDOPQINJ-UHFFFAOYSA-N[4]

Comprehensive Analytical Workflow

A multi-technique approach is essential for the robust characterization of a novel or key chemical entity. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The workflow below illustrates the logical progression of analysis.

Analytical_Workflow cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Definitive Verification cluster_3 Final Disposition NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity & Skeleton MS Mass Spectrometry (HRMS) - Molecular Formula HPLC HPLC-UV - Purity & Quantification NMR->HPLC If structure is consistent IR IR Spectroscopy - Functional Groups MS->HPLC If structure is consistent IR->HPLC If structure is consistent XRay Single Crystal X-ray - Absolute Structure HPLC->XRay If purity is ≥95% EA Elemental Analysis - Elemental Composition HPLC->EA If purity is ≥95% Report Certificate of Analysis (CoA) XRay->Report If all data conforms EA->Report If all data conforms

Caption: A logical workflow for the comprehensive characterization of a chemical entity.

Part 1: Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide the primary information about a molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, ¹H NMR will confirm the number and environment of protons on the pyridine ring, while ¹³C NMR will identify all unique carbon atoms. The chemical shifts are highly sensitive to the electronic effects of the fused heterocyclic system, the bromine atom (electron-withdrawing), and the amine group (electron-donating).

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (NH, NH₂).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (≥400 MHz).

  • Acquisition:

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at δ 39.52 ppm).

Expected ¹H and ¹³C NMR Data The following table summarizes the expected chemical shifts (δ) in ppm. These are estimations based on analyses of structurally similar pyrazolo[3,4-b]pyridines.[1][5]

PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale
C3 -~155-160Carbon bearing the amino group, shifted downfield.
C3a -~115-120Quaternary carbon at the ring junction.
C4 ~8.3-8.6 (d)~145-150Pyridine α-proton, deshielded by the ring nitrogen.
C5 ~7.2-7.5 (d)~110-115Pyridine β-proton, influenced by the adjacent bromine.
C6 -~118-123Carbon bearing the bromine atom.
C7a -~140-145Quaternary carbon at the ring junction.
NH₂ ~5.5-6.5 (br s)-Broad signal, exchangeable with D₂O.
NH ~12.0-13.0 (br s)-Pyrazole NH proton, typically very downfield and broad.
Mass Spectrometry (MS)

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This technique is self-validating through the observation of the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF or Esi-Orbitrap mass spectrometer capable of high resolution (<5 ppm mass accuracy).

  • Data Acquisition: Infuse the sample solution directly or via LC injection into the electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Confirm the presence of the [M+H+2]⁺ peak with nearly equal intensity, confirming the presence of one bromine atom.

    • Use the instrument software to calculate the elemental formula from the accurate mass of the monoisotopic peak.

Expected HRMS Data

IonCalculated m/z
[M+H]⁺ (C₆H₆BrN₄⁺) 212.9770
[M+H+2]⁺ (C₆H₆⁸¹BrN₄⁺) 214.9750
[M+Na]⁺ (C₆H₅BrN₄Na⁺) 234.9589
[M+Na+2]⁺ (C₆H₅⁸¹BrN₄Na⁺) 236.9569

Calculated values based on monoisotopic masses.[3]

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this molecule, the N-H stretches of the amine and pyrazole groups and the aromatic ring vibrations are the most informative.

Experimental Protocol: ATR-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Characteristic IR Bands

Wavenumber (cm⁻¹)Vibration
3400-3200 (broad) N-H stretching (amine and pyrazole)
1650-1620 N-H bending (scissoring)
1600-1450 C=C and C=N stretching (aromatic rings)
~600-500 C-Br stretching

Part 2: Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Trustworthiness: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds. By separating the target compound from impurities and by-products, a UV detector can quantify the relative peak areas, providing a precise purity value (e.g., % area). A well-developed method is self-validating through consistent retention times and sharp, symmetrical peak shapes.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector, Column, Detector) A->B C Injection & Separation (Isocratic or Gradient Elution) B->C D UV Detection (e.g., 254 nm) C->D E Data Analysis (Chromatogram Integration) D->E F Purity Report (% Area) E->F

Caption: Standard workflow for HPLC purity analysis.

Experimental Protocol: Reverse-Phase HPLC-UV

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B. Dilute to a working concentration of ~0.1 mg/mL.

  • Method: Use a gradient elution for effective separation of potential impurities.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Part 3: Definitive Structural and Compositional Analysis

While spectroscopic and chromatographic methods provide strong evidence, they are not always definitive. The following methods provide absolute confirmation.

Single-Crystal X-ray Diffraction

Authoritative Grounding: This is the unequivocal "gold standard" for determining the three-dimensional structure of a molecule.[6][7][8] It provides precise bond lengths, bond angles, and the absolute connectivity of all atoms, leaving no ambiguity. This is particularly important for confirming the regiochemistry of the bromo and amino substituents on the bicyclic core.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). Solvents like ethanol, methanol, or ethyl acetate could be suitable starting points.

  • Data Collection: Mount a suitable crystal on a goniometer head. Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα). Collect diffraction data over a full sphere of reflection.

  • Structure Solution and Refinement: Process the diffraction data. Solve the structure using direct methods and refine the model using full-matrix least-squares on F².[9]

Elemental Analysis

Expertise & Experience: Elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, and nitrogen in the compound. The results are compared against the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's empirical formula and purity.

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dry, pure sample into a tin capsule.

  • Instrumentation: Use a commercial CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (typically thermal conductivity).

  • Data Comparison: Compare the experimental percentages with the theoretical values.

Theoretical vs. Experimental Values

ElementTheoretical % for C₆H₅BrN₄Experimental %
Carbon (C) 33.82%(To be determined)
Hydrogen (H) 2.36%(To be determined)
Nitrogen (N) 26.29%(To be determined)

References

  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e - ResearchGate. [Link]

  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e; thermal ellipsoids are - ResearchGate. [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - RSC Publishing. [Link]

  • Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives - Figshare. [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - PMC. [Link]

  • 6-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine - PubChemLite. [Link]

  • Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. [Link]

  • 6-Bromo-1H-pyrazolo[4,3-b]pyridine - Amerigo Scientific. [Link]

  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene - Growing Science. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. [Link]

  • Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring - ResearchGate. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - Semantic Scholar. [Link]

  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one - MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful isolation of this key heterocyclic building block.

Introduction

6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a vital intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] Its purification from a crude reaction mixture can present several challenges due to its polar nature and the presence of two basic nitrogen atoms. This guide will provide a framework for understanding and overcoming these challenges, ensuring the acquisition of highly pure material.

The primary synthetic routes to the pyrazolo[3,4-b]pyridine core often involve the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[2][3] This can lead to a variety of impurities, including unreacted starting materials, regioisomers, and other side-products.

Frequently Asked Questions (FAQs)

Q1: My TLC of the crude reaction mixture shows a major spot, but it's streaking badly. What's causing this and how can I fix it?

A1: Streaking of basic compounds like 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine on a standard silica gel TLC plate is a common issue. This is due to the acidic nature of the silica surface, which strongly interacts with the basic amine functional groups of your compound.[4] To resolve this, you can:

  • Add a basic modifier to your eluent: Incorporating a small amount of a volatile base, such as 0.5-2% triethylamine (TEA) or a 1-10% solution of 7N ammonia in methanol, into your mobile phase can neutralize the acidic silanol groups and significantly improve the spot shape.

  • Use an alternative TLC plate: Consider using alumina or reversed-phase TLC plates for a preliminary assessment of your mixture's complexity.

Q2: I'm struggling to get good separation between my product and an impurity with very similar polarity. What are my options?

A2: When dealing with closely eluting impurities, several strategies can be employed:

  • Optimize your mobile phase: Systematically screen different solvent systems. A good starting point is a gradient of hexane/ethyl acetate. If that fails, consider more polar systems like dichloromethane/methanol. The key is to find a solvent mixture that maximizes the difference in affinity between your product and the impurity for the stationary phase.

  • Consider an alternative chromatographic technique: If normal-phase chromatography is not providing adequate separation, reversed-phase chromatography is an excellent alternative for polar compounds. Using a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, can provide a different selectivity and resolve the overlapping peaks. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for purifying polar compounds.

Q3: My compound seems to be crashing out of the solvent during column loading. How can I prevent this?

A3: Poor solubility in the initial, less polar mobile phase can cause precipitation on the column head, leading to poor separation. To address this:

  • Use a stronger loading solvent: Dissolve your crude material in a minimal amount of a more polar solvent (e.g., dichloromethane or a small amount of methanol) before adsorbing it onto a small amount of silica gel (dry loading). After evaporation of the solvent, the resulting powder can be loaded onto the column.

  • Start with a more polar mobile phase: Begin your gradient with a higher percentage of the more polar solvent to ensure your compound remains soluble as it enters the column.

Q4: I've isolated my product, but the yield is very low. Where could my product have gone?

A4: Low recovery can be due to several factors:

  • Incomplete elution: Your compound may be strongly adsorbed to the silica gel. If you suspect this, you can try flushing the column with a very polar solvent system, such as 10% methanol in dichloromethane with 1% ammonia.

  • Decomposition on silica: Some sensitive compounds can degrade on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If decomposition is an issue, consider using a deactivated silica gel or an alternative stationary phase like alumina.

  • Loss during work-up: Ensure that your extraction and washing steps are optimized to minimize loss of your polar product into the aqueous layers.

Troubleshooting Guide

Issue Possible Cause Solution
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A final flush with a highly polar solvent system (e.g., 90:10:1 DCM:MeOH:NH4OH) can be effective.
The compound has decomposed on the column.Test for stability on a TLC plate. If unstable, use a deactivated stationary phase (e.g., alumina) or reversed-phase chromatography.
Multiple fractions contain a mixture of product and impurities The column was overloaded with crude material.Use a larger column or reduce the amount of sample loaded.
Poor packing of the column.Ensure the column is packed uniformly to avoid channeling.
The purified product is still impure by NMR A co-eluting impurity was not visible by TLC.Use a different visualization technique for TLC (e.g., iodine vapor, permanganate stain) or analyze fractions by LC-MS.[5]
The solvent for NMR contains impurities.Use fresh, high-purity NMR solvents.
Recrystallization yields an oil instead of crystals The solution is too supersaturated, or the cooling is too rapid.Use a slightly larger volume of solvent and allow the solution to cool slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization.
The presence of impurities is inhibiting crystal formation.Attempt further purification by column chromatography before recrystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is the most common and versatile method for purifying 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.

1. Preparation of the Column:

  • Select a silica gel column of appropriate size based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).
  • Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

2. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Alternatively, for dry loading, dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
  • Carefully apply the sample to the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent system, such as 100% dichloromethane or a hexane/ethyl acetate mixture.
  • Gradually increase the polarity of the mobile phase by adding methanol and a small percentage of triethylamine or ammonium hydroxide (e.g., a gradient from 0% to 10% methanol in dichloromethane with 0.5% TEA).
  • Collect fractions and monitor their composition by TLC.

4. Isolation:

  • Combine the pure fractions containing the desired product.
  • Remove the solvent under reduced pressure to yield the purified 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis Crude_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis (DCM/MeOH/TEA) Crude_Mixture->TLC_Analysis Initial Assessment Column_Chromatography Flash Column Chromatography (Silica Gel, DCM/MeOH Gradient + TEA) TLC_Analysis->Column_Chromatography Select Conditions Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis_2 TLC Analysis of Fractions Fraction_Collection->TLC_Analysis_2 Combine_Fractions Combine Pure Fractions TLC_Analysis_2->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product (6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine) Solvent_Removal->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization

Protocol 2: Recrystallization

Recrystallization is an effective method for final purification, especially if the crude material is relatively pure.

1. Solvent Selection:

  • Ideal solvent pairs for this compound include ethanol/water, methanol/water, or ethyl acetate/hexane.
  • The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold, and in which the impurities have different solubility profiles.

2. Procedure:

  • Dissolve the crude or column-purified product in a minimal amount of the hot solvent (e.g., ethanol).
  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.
  • To the hot solution, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid.
  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

3. Isolation:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold solvent mixture.
  • Dry the crystals under vacuum to obtain the pure product.

Recrystallization_Decision_Tree Start Crude Product Dissolve Dissolve in minimal hot solvent (e.g., EtOH) Start->Dissolve Hot_Filter Hot filtration with charcoal (if colored impurities) Dissolve->Hot_Filter Optional Add_Antisolvent Add anti-solvent (e.g., water) dropwise until cloudy Dissolve->Add_Antisolvent Hot_Filter->Add_Antisolvent Cool Cool slowly to room temp, then ice bath Add_Antisolvent->Cool Crystals_Form Crystals Formed? Cool->Crystals_Form Filter_Wash Filter and wash with cold solvent Crystals_Form->Filter_Wash Yes Troubleshoot Troubleshoot: - Add seed crystal - Scratch flask - Re-evaluate solvent system Crystals_Form->Troubleshoot No Pure_Crystals Pure Crystals Filter_Wash->Pure_Crystals

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2015). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 7(10), 246-258.
  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022).
  • Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 1034-1038.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Molecules, 17(2), 1971-1986.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Georgiou, C. D., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343.
  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Google Patents. (2007). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Google Patents. (2014). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
  • PubMed Central. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • PubMed Central. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • PubMed Central. (2012). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • Google Patents. (2017). WO2017060787A1 - Process for preparation of aminopyrazole.
  • PubMed Central. (2019). Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity. Retrieved from [Link]

Sources

avoiding regioisomer formation in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis Ticket ID: #REGIO-34B-FIX Status: Open Subject: Avoiding Regioisomer Formation (Pyrazolo[1,5-a]pyrimidine)

Welcome to the Heterocycle Synthesis Support Hub

User Issue: "I am condensing 5-aminopyrazoles with 1,3-dicarbonyls and consistently isolating the pyrazolo[1,5-a]pyrimidine isomer instead of the desired pyrazolo[3,4-b]pyridine. How do I fix this?"

Executive Summary: The synthesis of pyrazolo[3,4-b]pyridines via 5-aminopyrazoles is a classic case of competing nucleophiles . The 5-aminopyrazole scaffold presents three nucleophilic sites: the exocyclic amine (–NH₂), the endocyclic amine (N1/N2), and the C4 carbon.

  • The Trap: Kinetic control or neutral conditions favor the attack of the exocyclic amine on the carbonyl, leading to the pyrazolo[1,5-a]pyrimidine (isomer A).

  • The Fix: Thermodynamic control, strong acid catalysis, or Lewis acids favor the C4-attack (Friedel-Crafts type), leading to the pyrazolo[3,4-b]pyridine (isomer B).

  • The Bypass: Using a "Regio-Locked" starting material (e.g., 2-chloro-3-cyanopyridines).

Module 1: Diagnostic & Mechanism (The Root Cause)

To solve the problem, you must visualize the competing pathways. The reaction outcome is determined by which nucleophile attacks the electrophile (1,3-dicarbonyl) first and whether that step is reversible.

Visualizing the Conflict

The following diagram maps the divergence point between the two isomers.

ReactionPathways Start Starting Materials: 5-Aminopyrazole + 1,3-Dicarbonyl PathA_Step1 Path A (Kinetic): N-Attack (Exocyclic Amine) Forms Schiff Base Start->PathA_Step1 Neutral/Basic Cond. Fast Reversible PathB_Step1 Path B (Thermodynamic): C4-Attack (Enamine-like) Friedel-Crafts Type Start->PathB_Step1 Acidic/Lewis Acid High Temp PathA_Step1->Start Reversible under Acidic Cond. PathA_Product Undesired Isomer: Pyrazolo[1,5-a]pyrimidine PathA_Step1->PathA_Product Cyclization PathB_Product Target Scaffold: Pyrazolo[3,4-b]pyridine PathB_Step1->PathB_Product Dehydration

Figure 1: Mechanistic divergence. Path A leads to the [1,5-a] fusion (N-bridgehead), while Path B leads to the [3,4-b] fusion.

Technical Insight: Under neutral conditions, the nitrogen is the better nucleophile (Path A). However, the formation of the imine (Schiff base) is reversible. The C-C bond formation at C4 (Path B) is generally irreversible but has a higher activation energy. Therefore, high temperature and acid catalysis are required to reverse Path A and drive the reaction down Path B [1, 2].

Module 2: Troubleshooting the 5-Aminopyrazole Route

If you must use 5-aminopyrazoles (due to availability or substitution patterns), use these optimized conditions to force the [3,4-b] pathway.

Protocol A: Lewis Acid Catalysis (The "ZrCl₄ Method")

Lewis acids coordinate to the carbonyl of the electrophile, making it more susceptible to attack by the "softer" C4 nucleophile of the pyrazole.

  • Reagents: 5-amino-1-phenylpyrazole (1.0 eq), 1,3-Dicarbonyl/Enaminone (1.0 eq), ZrCl₄ (10-20 mol%).

  • Solvent: Ethanol or Acetic Acid.[1]

  • Conditions: Reflux (essential).[2][3]

Step-by-Step:

  • Dissolve: Dissolve the 1,3-dicarbonyl component in dry ethanol.

  • Activate: Add ZrCl₄ (0.2 eq) and stir for 10 minutes at room temperature. Why? This pre-activates the carbonyl.

  • Add Nucleophile: Add the 5-aminopyrazole.[4]

  • Reflux: Heat to reflux for 3–6 hours. Monitor by TLC.[1][5][6]

  • Workup: Cool to RT. The [3,4-b] product often precipitates. If not, remove solvent and recrystallize from EtOH/DMF.

Comparative Solvent/Catalyst Data

Catalyst Solvent Temp Major Product Ratio ([3,4-b] : [1,5-a])
None EtOH Reflux [1,5-a] Pyrimidine 10 : 90
Piperidine EtOH Reflux [1,5-a] Pyrimidine 5 : 95
AcOH AcOH Reflux [3,4-b] Pyridine 85 : 15
ZrCl₄ EtOH Reflux [3,4-b] Pyridine >98 : 2

| SnCl₄ | Toluene | Reflux | [3,4-b] Pyridine | 95 : 5 |[3][7]

Data aggregated from typical optimization studies [3, 4].

Module 3: The "Regio-Locked" Alternative (The Patch)

If the 5-aminopyrazole route continues to fail (e.g., due to steric hindrance), switch to the Friedländer-type condensation . This route uses a pre-formed pyridine ring, making the formation of the [1,5-a] isomer structurally impossible.

Protocol B: The 2-Chloro-3-Cyanopyridine Route

This method builds the pyrazole ring onto the pyridine, rather than the pyridine onto the pyrazole.

Workflow Diagram:

LockedRoute Input 2-Chloro-3-cyanopyridine + Hydrazine Hydrate Inter Intermediate: 2-Hydrazino-3-cyanopyridine Input->Inter SNAr (Displacement) Final Product: 3-Amino-1H-pyrazolo[3,4-b]pyridine Inter->Final Intramolecular Cyclization

Figure 2: The regio-locked synthesis pathway.

Step-by-Step:

  • Mix: Combine 2-chloro-3-cyanopyridine (1 eq) and hydrazine hydrate (excess, 3–5 eq) in Ethanol or Butanol.

  • Heat: Reflux for 4–12 hours.

  • Mechanism: The hydrazine first displaces the chlorine (SNAr) to form a 2-hydrazinopyridine. The terminal nitrogen of the hydrazine then attacks the nitrile (cyano group) to close the ring.

  • Result: This exclusively yields the 3-amino-1H-pyrazolo[3,4-b]pyridine.[8] No [1,5-a] isomer can form because the pyridine nitrogen is already part of the ring system [5].

Module 4: Analytical Validation (FAQ)

Q: How do I definitively prove which isomer I have without X-ray?

A: NMR Spectroscopy is the standard.

1. Proton NMR (


H-NMR): 
  • Pyrazolo[3,4-b]pyridine: Look for the pyridine protons.[3][4][6][9][10] You should see a characteristic coupling pattern for the pyridine ring (e.g., an ABX system if unsubstituted on the pyridine ring). The H-5 proton (on the pyridine ring) typically appears around 7.0–7.5 ppm , while H-4 and H-6 are more deshielded (8.0–8.6 ppm ) [6].

  • Pyrazolo[1,5-a]pyrimidine: The chemical shifts of the pyrimidine ring protons differ. The "bridgehead" nitrogen changes the electronic shielding.

2. HMBC (Heteronuclear Multiple Bond Correlation) - The Gold Standard:

  • The Test: Run a

    
    N-HMBC or long-range 
    
    
    
    C-HMBC.
  • The Logic:

    • In [3,4-b]pyridine , the pyrazole NH (if unsubstituted) will show correlations to the bridgehead carbons that are shared with the pyridine ring.

    • In [1,5-a]pyrimidine , the "bridgehead" nitrogen (N4) is tertiary and part of both rings. It will show distinctive correlations to both the pyrazole C3 and the pyrimidine C5/C7.

3. NOESY (Nuclear Overhauser Effect):

  • If you have substituents (e.g., a phenyl group on the pyrazole N1), NOESY can detect spatial proximity to the pyridine ring protons in the [3,4-b] isomer, which would be absent or different in the [1,5-a] isomer.

References

  • Chebanov, V. A., et al. (2008). Tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles. Journal of Organic Chemistry, 73(13), 5110-5118.[11]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428.

  • Mekheimer, R., et al. (2012). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Beilstein Journal of Organic Chemistry, 8, 18-24.[12]

  • Hassan, A. S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[3][4][9][11][13] Beilstein Journal of Organic Chemistry, 14, 331-339.

  • Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. Journal of Heterocyclic Chemistry, 48, 969-998.

  • Chimichi, S., et al. (1992).[5] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[2][5][10][14] Canadian Journal of Chemistry, 70(4), 1093-1097.

Sources

Technical Support Center: Synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshootting Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the development of various kinase inhibitors.[1][2] This document addresses common challenges encountered during the work-up and purification stages of the synthesis, offering practical solutions and the underlying scientific principles.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Low Yield or No Precipitation of the Product After Reaction Quenching.

Question: I've completed the cyclization reaction to form 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, but upon quenching the reaction mixture, I'm observing a low yield of precipitate, or in some cases, no solid material at all. What could be the cause, and how can I improve my product isolation?

Answer:

This is a common issue that can stem from several factors related to both the reaction completion and the work-up procedure itself. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: Before proceeding to a complex work-up, it is crucial to confirm the reaction has gone to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] An incomplete reaction will show the presence of starting materials, leading to a lower yield of the desired product. Ensure optimal reaction time and temperature as determined by your specific protocol.[3]

  • Product Solubility: The product, 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, may have some solubility in the quenching solution, especially if the volume of the aqueous phase is large or if organic solvents are still present.

    • Recommendation: After quenching, if precipitation is not immediate or appears incomplete, try cooling the mixture in an ice bath to decrease the solubility of the product. If the product remains in solution, extraction with an appropriate organic solvent like ethyl acetate or a mixture of dichloromethane and methanol is necessary.[4]

  • pH of the Aqueous Phase: The amine functionality in the product makes its solubility pH-dependent.

    • Recommendation: Carefully adjust the pH of the quenched reaction mixture. If the solution is too acidic, the amine will be protonated, increasing its water solubility. Conversely, a highly basic solution might also affect solubility or lead to undesired side reactions. Aim for a neutral to slightly basic pH (around 7-8) to promote precipitation. Use a dilute base, such as a saturated sodium bicarbonate solution, for this adjustment.[5]

Issue 2: Difficulty in Removing Impurities and Obtaining a Pure Product.

Question: My crude product is contaminated with starting materials and potential side products. Standard purification by recrystallization is not yielding a product of sufficient purity. What are the likely impurities and what is the best purification strategy?

Answer:

Purification of pyrazolo[3,4-b]pyridines can be challenging due to the similar polarities of the product and certain impurities.[3]

  • Common Impurities:

    • Unreacted Starting Materials: Such as the corresponding aminopyridine and hydrazine precursors.

    • Regioisomers: Formation of isomeric pyrazolopyridines is a known challenge, particularly with unsymmetrical starting materials.[3]

    • Side-Products from Cyclization: Depending on the specific synthetic route, various side-products can form.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for purifying pyrazolo[3,4-b]pyridine derivatives.[3][4][6][7]

      • Stationary Phase: Silica gel is the standard choice.[3][5][6]

      • Mobile Phase (Eluent): A gradient elution is typically recommended. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).[3][4] A common starting point is a hexane/ethyl acetate gradient, and for more polar compounds, a dichloromethane/methanol gradient can be effective.[3][4]

    • Recrystallization: While challenging, recrystallization can be effective if the right solvent system is identified.

      • Recommendation: Experiment with various solvents and solvent mixtures. Ethanol, or a mixture of ethanol and diethyl ether, has been used for similar compounds.[4][8]

Experimental Protocol: A General Work-up and Purification Procedure

This protocol outlines a general procedure for the work-up and purification of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine following a cyclization reaction, typically involving a hydrazine derivative.[2][9][10]

Materials and Equipment:

MaterialsEquipment
Crude reaction mixtureSeparatory funnel
Saturated aqueous sodium bicarbonate solutionRound-bottom flask
Brine (saturated aqueous sodium chloride solution)Magnetic stirrer and stir bar
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Rotary evaporator
Anhydrous sodium sulfate or magnesium sulfateChromatography column
Silica gel for column chromatographyTLC plates and chamber
HexaneUV lamp
Ethyl acetatepH paper or pH meter
MethanolIce bath

Step-by-Step Procedure:

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing water or a saturated aqueous solution of sodium thiosulfate if a brominating agent like NBS was used in a preceding step.[5]

    • Stir the mixture for 15-30 minutes.

  • pH Adjustment and Extraction:

    • Check the pH of the aqueous mixture. If acidic, neutralize by adding a saturated aqueous solution of sodium bicarbonate dropwise until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[5] Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers sequentially with water and then with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

    • Filter to remove the drying agent.

  • Concentration:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5][6]

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.

Visualization of the Work-up Workflow

The following diagram illustrates the general workflow for the work-up procedure.

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quenching Quench with Water/ Saturated NaHCO3 Reaction_Mixture->Quenching 1. Quench Extraction Extract with Organic Solvent Quenching->Extraction 2. Extract Washing Wash with Water and Brine Extraction->Washing 3. Wash Drying Dry with Na2SO4 Washing->Drying 4. Dry Concentration Concentrate in vacuo Drying->Concentration 5. Concentrate Column_Chromatography Column Chromatography (Silica Gel) Concentration->Column_Chromatography Crude Product Pure_Product Pure Product Column_Chromatography->Pure_Product Purified Fractions

Caption: General workflow for the work-up and purification of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. BenchChem.
  • National Institutes of Health. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC.
  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Semantic Scholar. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • Chemical Methodologies. (2022, April 6). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC.
  • Royal Society of Chemistry. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • ResearchGate. (2025, August 8). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones.
  • National Center for Biotechnology Information. (n.d.). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC.
  • National Center for Biotechnology Information. (n.d.). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles.
  • ResearchGate. (2025, November 9). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • Royal Society of Chemistry. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC.

Sources

Validation & Comparative

Comparative Guide: Synthesis Routes for Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: Synthesis Routes for Substituted Pyrazolo[3,4-b]pyridines Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., TRK, DYRK1A), anticancer agents, and psychotropic drugs (e.g., Tracazolate). For drug discovery professionals, the synthetic challenge lies not just in constructing the ring, but in achieving regiochemical fidelity and functional group tolerance at the N1, C3, C4, and C6 positions.

This guide objectively compares three dominant synthesis strategies:

  • The Classical Condensation: 5-aminopyrazoles + 1,3-dicarbonyls.

  • The Green Multicomponent Reaction (MCR): Microwave-assisted one-pot synthesis.

  • The Regioselective Cyclization: 5-aminopyrazoles + alkynaldehydes/chalcones.

Key Insight: While the classical route is versatile, it often suffers from regioselectivity issues (formation of regioisomers). The Microwave-assisted MCR route offers the highest throughput for library generation, while the Alkynaldehyde route provides superior regiocontrol for complex C4/C6 substitution patterns.

Decision Framework: Route Selection

The following decision tree assists in selecting the optimal synthetic pathway based on substrate availability and target substitution.

RouteSelection Start Target: Substituted Pyrazolo[3,4-b]pyridine Q1 Is the Pyrazole ring pre-formed? Start->Q1 RouteC Route C: Pyridine Cyclization (2-Halo-3-formylpyridine + Hydrazine) Best for: Defined Pyridine Subs Q1->RouteC No (Start from Pyridine) Q2 Requirement: High Regioselectivity at C4/C6? Q1->Q2 Yes (Start from 5-Aminopyrazole) RouteA Route A: Classical Condensation (5-Aminopyrazole + 1,3-Dicarbonyl) Best for: Simple alkyl/aryl subs Q2->RouteA Moderate Regiocontrol OK RouteB Route B: Green MCR (Microwave) (Aminopyrazole + Aldehyde + Active Methylene) Best for: HTS Libraries, Diversity Q2->RouteB Need Diversity/Speed RouteD Route D: Regioselective Cyclization (Aminopyrazole + Alkynaldehyde/Chalcone) Best for: Complex C4/C6 patterns Q2->RouteD Strict Regiocontrol Needed

Figure 1: Retrosynthetic decision tree for selecting the optimal synthesis route.

Comparative Analysis of Synthesis Routes

Quantitative Performance Matrix
MetricRoute A: Classical Condensation Route B: Microwave MCR (Green) Route D: ZnCl₂/Alkynaldehyde
Primary Reactants 5-Aminopyrazole +

-diketone
5-Aminopyrazole + Aldehyde + Nitrile5-Aminopyrazole + Chalcone/Alkynaldehyde
Typical Yield 45% – 70%85% – 95% 80% – 92%
Reaction Time 3 – 12 Hours (Reflux)8 – 12 Minutes (MW) 1 – 3 Hours
Regioselectivity Low to Moderate (Isomer mixtures common)High (Driven by mechanism)Excellent (Steric/Electronic control)
Atom Economy Moderate (Loss of H₂O/EtOH)High (Multicomponent) High
Green Metrics Uses volatile organic solvents (AcOH, EtOH)Water/Ethanol, Solvent-free optionsModerate (Lewis Acid waste)
Scalability High (Industrial standard)Moderate (Batch size limited by MW)High
Detailed Technical Breakdown
Route A: The Classical Condensation

This method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds (e.g., acetylacetone).

  • Mechanism: Involves Schiff base formation followed by cyclization.

  • Limitation: If the 1,3-dicarbonyl is unsymmetrical, the reaction often yields a mixture of regioisomers (e.g., 4-Me/6-Ph vs. 4-Ph/6-Me). Separation requires tedious chromatography.

Route B: Microwave-Assisted Multicomponent Reaction (MCR)

A "One-Pot" approach reacting a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., dimedone, ethyl cyanoacetate) in water or ethanol under microwave irradiation.

  • Advantage: The use of microwave irradiation accelerates the Knoevenagel condensation and Michael addition steps, reducing reaction times from hours to minutes.

  • Green Chemistry: Often uses water as a solvent and requires no column chromatography (product precipitates).

Route D: Regioselective Cyclization (Chalcones/Alkynaldehydes)

Reacting 5-aminopyrazoles with


-unsaturated ketones (chalcones) or alkynaldehydes using Lewis acid catalysts (e.g., ZnCl₂, InCl₃).
  • Advantage: The Michael addition is directed strictly to the

    
    -carbon of the unsaturated system, locking the regiochemistry at the C4 position before cyclization occurs. This effectively eliminates regioisomer formation.
    

Mechanistic Insight: The Regioselectivity Bottleneck

Understanding the mechanism is crucial for troubleshooting low yields or isomer mixtures.

Mechanism Reactants 5-Aminopyrazole + 1,3-Electrophile Inter1 Intermediate A: Michael Addition (C4 Attack) Reactants->Inter1 Kinetic Path (Preferred in MCR) Inter2 Intermediate B: Schiff Base (Exocyclic N Attack) Reactants->Inter2 Thermodynamic Path (Common in Acid) Cyclization Intramolecular Cyclization (-H2O) Inter1->Cyclization Inter2->Cyclization Product Pyrazolo[3,4-b]pyridine Cyclization->Product

Figure 2: Mechanistic divergence. Controlling the initial attack (C4 vs N-amine) is key to regioselectivity.

Experimental Protocols

Protocol 1: High-Throughput Green Synthesis (Route B)

Best for: Rapid library generation, diverse C4-aryl substitutions. Reference: Adapted from J. Org. Chem. and ACS Omega methodologies [1, 2].[1]

Reagents:

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Solvent: Water (4 mL) or Ethanol (2 mL)

  • Catalyst: Ammonium Acetate (20 mol%) or Catalyst-free in water

Workflow:

  • Charge: In a microwave-safe vial, combine the aminopyrazole, aldehyde, and ethyl cyanoacetate. Add water (4 mL).

  • Irradiate: Place in a microwave reactor (e.g., CEM Discover or Monowave). Set parameters: 110 W, 110°C, 10–12 minutes .

  • Work-up: Cool to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the solid. Wash with cold water/ethanol (1:1). Recrystallize from ethanol if necessary.

    • Note: This method typically yields 85–95% product without chromatography.

Protocol 2: Regioselective ZnCl₂-Catalyzed Synthesis (Route D)

Best for: Precise placement of substituents at C4/C6; avoiding isomers. Reference: Validated by Arkivoc and MDPI studies [3, 4].

Reagents:

  • 5-Amino-1-phenylpyrazole (1.0 mmol)

  • Substituted Chalcone (1.0 mmol)

  • Catalyst: ZnCl₂ (0.05 mmol, 5 mol%)

  • Solvent: Ethanol (2 mL)

Workflow:

  • Preparation: Dissolve ZnCl₂ in ethanol in a reaction flask.

  • Addition: Add the aminopyrazole and chalcone.

  • Reaction:

    • Method A (Thermal): Reflux at 80°C for 3 hours.

    • Method B (Microwave): Irradiate at 100°C for 8–12 minutes.

  • Work-up: Pour the reaction mixture into crushed ice.

  • Isolation: Filter the precipitate. Wash with cold water.

  • Validation: Verify regiochemistry via NOESY NMR (Look for correlation between Pyrazole-H3 and Pyridine-C4 substituent).

References

  • Microwave-Assisted One-Pot Synthesis: Journal of Organic Chemistry. "One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening." Available at: [Link]

  • Green Aqueous Synthesis: ACS Omega. "Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives." Available at: [Link]

  • Regioselective Chalcone Route: Arkivoc. "An efficient synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Available at: [Link]

  • Alkynaldehyde Cascade: Molecules (MDPI). "Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes." Available at: [Link]

  • General Review: Molecules. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Available at: [Link]

Sources

structure-activity relationship of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Utility

The 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine core is a "privileged scaffold" in medicinal chemistry, primarily utilized as an adenine isostere in the development of ATP-competitive kinase inhibitors. Unlike its carbocyclic analog (indazole) or monocyclic cousins (aminopyrazoles), this scaffold offers a unique balance of thermodynamic stability, solubility, and precise vectors for chemical modification.

This guide compares the utility of this scaffold against alternative chemotypes (indazoles, pyrimidines) and analyzes its performance in targeting specific kinases such as ALK (Anaplastic Lymphoma Kinase) , TBK1 , and TRK .

Key Technical Advantages:

  • Hinge Binding: The pyrazole N1 and 3-amino group form a critical donor-acceptor motif that anchors the molecule to the kinase hinge region (e.g., Glu/Leu backbone residues).

  • The "6-Bromo" Handle: This position provides a synthetic exit vector pointing toward the solvent front or the hydrophobic pocket (gatekeeper region), allowing for modular optimization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Electronic Profile: The pyridine nitrogen (N7) accepts hydrogen bonds, often improving potency against kinases where indazoles fail (e.g., FGFR, Syk).

Comparative Performance Analysis

The following analysis contrasts inhibitors derived from the 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold against standard clinical inhibitors and alternative scaffolds.

Scaffold Comparison: Pyrazolo[3,4-b]pyridine vs. Indazole

In comparative SAR studies targeting Syk and FGFR , the pyrazolo[3,4-b]pyridine core consistently demonstrates superior potency over the indazole core.[1]

FeaturePyrazolo[3,4-b]pyridineIndazole (Alternative)Impact on Drug Design
H-Bonding 3-point potential (N1, N7, 3-NH2)2-point potential (N1, 3-NH2)N7 interaction often yields <10 nM IC50s where indazoles remain >100 nM.
Solubility Moderate-High (Pyridine N lowers LogP)Low (Carbocyclic ring increases LogP)Better oral bioavailability profiles in early discovery.
Synthetic Utility High (6-Br is highly reactive to Pd-cat)Moderate (C-H activation often required)Rapid library generation via Suzuki coupling at C6.
Case Study: ALK Inhibition (Overcoming L1196M Resistance)

Derivatives of the 6-bromo scaffold have shown exceptional ability to overcome Crizotinib resistance in ALK-positive non-small cell lung cancer (NSCLC).

  • Standard: Crizotinib (First-generation ALK inhibitor).

  • Challenge: The L1196M "gatekeeper" mutation causes steric clash, rendering Crizotinib ineffective.

  • Solution: 6-substituted pyrazolo[3,4-b]pyridines (e.g., Compound 10g) utilize the 6-position vector to avoid the steric clash while maintaining hinge binding.

Experimental Data Summary (Enzymatic IC50):

CompoundScaffold OriginTarget: ALK (WT)Target: ALK (L1196M Mutant)Selectivity Note
Crizotinib Aminopyridine2.0 nM>500 nM (Resistant)Poor mutant coverage.
Entrectinib Indazole12.0 nM15.0 nMGood, but lower WT potency.
Compound 10g Pyrazolo[3,4-b]pyridine <0.5 nM <0.5 nM Pan-active against WT and Mutant.[2]

> Insight: The 6-bromo precursor allows for the introduction of flexible sulfone or piperidine moieties that navigate the mutated gatekeeper residue, a feat difficult to achieve with rigid quinoline scaffolds.

Structure-Activity Relationship (SAR) Logic

Understanding the causality of modifications is essential for rational design.

  • Position 3 (Amine):

    • Primary Role: H-bond donor to the hinge region.[3]

    • Modification: Acylation or urea formation here often reduces potency by disrupting the critical H-bond geometry, though it may improve cell permeability. Recommendation: Keep as free amine or small amide for maximum potency.

  • Position 6 (Bromine -> Aryl/Heteroaryl):

    • Primary Role: Hydrophobic interaction / Solvent channel access.

    • Modification: This is the primary "tuning knob."

      • Small Aryl (Phenyl): Increases general kinase affinity (non-selective).

      • Bulky/Polar (e.g., Piperazinyl-pyridine): Improves solubility and selectivity (e.g., for TBK1 or TRK).

Visualization: SAR & Synthesis Logic

SAR_Logic Core 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Hinge Hinge Region Binding (N1 & 3-NH2) Core->Hinge Intrinsic Affinity Gatekeeper Gatekeeper/Solvent Interaction (C6 Substitution) Core->Gatekeeper Synthetic Vector (Br) ALK_Inhib ALK Inhibitor (10g) (Sulfone moiety at C6) Hinge->ALK_Inhib Maintains Potency Gatekeeper->ALK_Inhib Pd-Catalyzed Coupling (Selectivity Tuning) TBK1_Inhib TBK1 Inhibitor (15y) (Hydrophilic fragment at C6) Gatekeeper->TBK1_Inhib Pd-Catalyzed Coupling (Solubility Tuning)

Figure 1: SAR Decision Tree. The core scaffold provides intrinsic binding (Hinge), while the 6-bromo position acts as the variable vector for determining target specificity (ALK vs. TBK1).

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize the 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine intermediate.

Chemical Functionalization (Suzuki-Miyaura Coupling)

Use this protocol to convert the 6-bromo core into a bioactive inhibitor.

Reagents:

  • Substrate: 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq)

  • Boronic Acid/Ester: R-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Base: Cs2CO3 (2.0 eq) or K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[4]

Step-by-Step Workflow:

  • Preparation: In a sealed microwave vial, dissolve the 6-bromo scaffold and the boronic acid in degassed 1,4-dioxane/water.

  • Activation: Add the base and the Palladium catalyst under an inert atmosphere (Argon/Nitrogen).

  • Reaction: Heat to 90°C for 4–6 hours (conventional heating) or 110°C for 45 mins (microwave irradiation).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash column chromatography (MeOH/DCM gradient). Note: The product will be polar; ensure gradient goes up to 10% MeOH.

Biological Validation: ADP-Glo Kinase Assay

Use this assay to determine IC50 values for the synthesized analogs.

Principle: Measures ADP formation (kinase activity) via a luciferase-coupled reaction.

  • Enzyme Prep: Dilute Kinase (e.g., ALK or TBK1, 5-10 ng/well) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Add 1 µL of serial diluted compound (in DMSO) to 4 µL of enzyme solution in a 384-well white plate. Incubate 15 mins at RT.

  • Substrate Initiation: Add 5 µL of ATP/Substrate mix (10 µM ATP final). Incubate for 60 mins at RT.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Read: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting ALK using a pyrazolo[3,4-b]pyridine derivative.

Signaling_Pathway Inhibitor Pyrazolo[3,4-b]pyridine Derivative ALK ALK (L1196M) Inhibitor->ALK Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces STAT3 p-STAT3 ALK->STAT3 Phosphorylation AKT p-AKT ALK->AKT ERK p-ERK ALK->ERK Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival ERK->Proliferation

Figure 2: Mechanism of Action. The inhibitor blocks ALK autophosphorylation, suppressing the STAT3/AKT/ERK survival axes and inducing apoptosis in resistant cancer cells.

References

  • BenchChem. (2025).[5] A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Retrieved from

  • Duan, W., et al. (2016).[1] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (PMC). Retrieved from

  • Park, S., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Fluorochem. (n.d.). 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Product Data. Retrieved from

  • Attaby, F. A., et al. (2009).[3] Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines. Afinidad. Retrieved from

Sources

Assessing the Purity of Synthesized 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1803591-11-8) is a critical scaffold in the synthesis of type II kinase inhibitors (e.g., Pexidartinib analogs). Its dual functionality—the 3-amino group for amide coupling and the 6-bromo group for Suzuki-Miyaura cross-couplings—makes its purity paramount. Impurities here are not merely inert bystanders; they act as chain terminators or generate toxic off-target byproducts in downstream GMP synthesis.

This guide moves beyond basic "area %" reports. We compare three distinct analytical methodologies—HPLC-UV , UPLC-MS , and 1H qNMR —to determine which technique provides the most accurate "true purity" for this specific heterocyclic amine.

The Impurity Landscape: What Are We Detecting?

Before selecting a method, one must understand the specific impurity profile generated during synthesis (typically via cyclization of 2-chloro-6-bromonicotinonitrile with hydrazine).

Common Impurities & Structural Challenges[1]
  • Regioisomers: The formation of 1H- vs 2H- tautomers, or [3,4-b] vs [4,3-b] ring fusions depending on the starting material quality.

  • Halogen Exchange: The 6-chloro analog (if starting from 2,6-dichloronicotinonitrile) is nearly impossible to separate by standard flash chromatography due to identical polarity.

  • Tautomerism: The pyrazole proton is labile, leading to peak broadening in NMR and potential peak splitting in HPLC if the mobile phase pH is not controlled.

Visualization: Impurity Origin Pathways

ImpurityOrigins SM Start Material (2-Fluoro-6-bromonicotinonitrile) Product Target Product 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine SM->Product Cyclization (SNAr) Imp1 Impurity A 6-Fluoro analog (Incomplete reaction) SM->Imp1 Side Rxn Imp2 Impurity B Hydrolysis Product (Amide byproduct) SM->Imp2 H2O/Hydrolysis Imp3 Impurity C Regioisomers (Isomeric fusion) SM->Imp3 Thermal Rearr. Reagent Hydrazine Hydrate Reagent->Product

Figure 1: Mechanistic origin of common impurities during the synthesis of the target pyrazolo-pyridine scaffold.

Comparative Analysis of Assessment Methods

Method A: RP-HPLC with UV Detection (The Routine Standard)

Best for: Routine batch monitoring and qualitative purity (Area %).

Technical Insight: Standard C18 columns often fail to resolve the 6-bromo and 6-chloro analogs due to their structural similarity. Furthermore, the basic amine functionality causes peak tailing on non-endcapped columns.

Optimized Protocol:

  • Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH C18 (Charged Surface Hybrid technology improves peak shape for bases).

  • Mobile Phase:

    • A: 0.1% Ammonium Formate in Water (pH ~8.5). Note: Basic pH suppresses protonation of the pyridine nitrogen, improving retention and shape.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic core) and 220 nm (amide bonds).

Pros/Cons:

  • (+) High reproducibility.[2]

  • (-) Response Factor Bias: Impurities with different extinction coefficients will skew the "purity" result. The 6-chloro analog may absorb differently than the 6-bromo target.

Method B: UPLC-MS/MS (The Troubleshooter)

Best for: Identifying specific impurities (e.g., de-halogenated byproducts).

Technical Insight: Essential for detecting the 6-chloro impurity (Mass shift: -44 amu vs -Br) or des-bromo species (Mass shift: -78/80 amu). UV alone cannot distinguish these reliably.

Optimized Protocol:

  • Ionization: ESI Positive Mode.

  • Scan Range: 100–600 m/z.

  • Critical Parameter: Monitor the isotopic pattern. The target molecule contains one Bromine atom, showing a distinct 1:1 doublet at M and M+2. Loss of this pattern indicates de-bromination.

Pros/Cons:

  • (+) Specificity: Conclusively identifies co-eluting impurities by mass.

  • (-) Suppression: Matrix effects can suppress ionization, making quantitative assessment (purity %) unreliable without isotopically labeled standards.

Method C: 1H qNMR (The Absolute Gold Standard)

Best for: Absolute Assay (Weight % Purity) and Reference Standard Certification.

Technical Insight: Unlike HPLC, NMR signal intensity is directly proportional to the molar ratio of nuclei, independent of optical properties. This is the only method that detects residual solvents (water, DMSO, DMF) and inorganic salts which "disappear" in HPLC-UV, often leading to falsely high purity claims.

Optimized Protocol:

  • Solvent: DMSO-d6 (Ensures solubility of the polar scaffold).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must have non-overlapping peaks and high purity).

  • Relaxation Delay (d1): Set to ≥ 30 seconds (5x T1) to ensure full relaxation of the aromatic protons for accurate integration.

  • Calculation:

    
    
    

Pros/Cons:

  • (+) Absolute Accuracy: Determines "True Purity" (mass balance), accounting for water/salts.

  • (-) Sensitivity: Requires ~5-10 mg of sample; LOD is higher than HPLC.

Performance Comparison Matrix

FeatureHPLC-UV (Area %)UPLC-MS (Qualitative)1H qNMR (Weight %)
Primary Utility Routine monitoringImpurity ID & TroubleshootingFinal Product Release / Assay
Specificity Moderate (Co-elution risk)High (Mass resolution)High (Structural resolution)
Limit of Detection Very Low (<0.05%)Extremely Low (<0.01%)Moderate (~0.5%)
Quantitation Bias High (Extinction coefficients)High (Ionization efficiency)None (Molar ratio)
Detects Solvents? NoNoYes
Detects Salts? NoNoNo (unless counter-ion has protons)
Turnaround Time 20 mins20 mins1 hour

Recommended Workflow (Decision Tree)

Do not rely on a single method. Use this logic flow to validate your synthesized batch.

DecisionTree Start Synthesized Crude Solid TLC 1. TLC/LC-MS Screen (Identify major byproducts) Start->TLC Purification Flash Chromatography (DCM:MeOH or Hex:EtOAc) TLC->Purification HPLC 2. HPLC-UV (254nm) (Check Area % > 98%) Purification->HPLC Decision Is Area % > 98%? HPLC->Decision Recrystallize Recrystallize (EtOH/Water) Decision->Recrystallize No qNMR 3. 1H qNMR Assay (Determine Absolute Wt %) Decision->qNMR Yes Recrystallize->HPLC Release Release for Biological Assay qNMR->Release

Figure 2: Validated workflow for assessing purity from crude synthesis to biological release.

Detailed Experimental Protocols

Protocol 1: High-Resolution HPLC Purity Check
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 MeCN:Water. Sonicate for 5 mins.

  • System: Agilent 1200 or equivalent.

  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm.

  • Conditions: Flow 1.0 mL/min, Temp 40°C.

  • Injection: 5 µL.

  • Acceptance Criteria: Main peak retention time ~6.5 min. No single impurity >0.5% Area.

Protocol 2: qNMR Absolute Assay[3]
  • Weighing: Accurately weigh 10.0 mg (±0.1 mg) of the sample and 10.0 mg of TraceCERT® Maleic Acid (Internal Standard) into a vial.

  • Dissolution: Add 0.7 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 30s.

    • Scans: 16 or 32.

    • Spectral width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually. Integrate the singlet of Maleic Acid (6.2 ppm, 2H) and the aromatic protons of the pyridine ring (e.g., doublet at ~8.5 ppm).

  • Result: Report purity as % w/w . This value is typically 2-5% lower than HPLC area % due to solvent entrapment.

References

  • Fluorochem. (2023). 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Product Specifications. Retrieved from

  • Almac Group. (2014). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • BenchChem. (2025).[1][3] HPLC Separation of Aminopyridines and Pyrazolo-pyridine Isomers. Retrieved from

  • Sigma-Aldrich. (2023). Product Information: 6-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives. Retrieved from

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting key players in cellular signaling pathways. Among these, derivatives of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine have garnered significant interest for their potential as anticancer agents, primarily through the inhibition of various protein kinases. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this class of compounds, offering researchers, scientists, and drug development professionals a critical analysis of their translational potential. While comprehensive in vivo data for a single 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine derivative remains elusive in publicly available literature, this guide will draw upon closely related analogs from the pyrazolo[3,4-b]pyridine class to illustrate the crucial journey from benchtop assays to preclinical models.

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Inhibitor

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, enabling it to competitively bind to the ATP-binding site of a wide range of kinases. This structural feature has been exploited to develop inhibitors for critical oncology targets such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Mitogen-activated protein kinase-interacting kinases (MNKs). The bromine atom at the 6-position often serves as a handle for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

In Vitro Efficacy: Unveiling Potency and Selectivity at the Molecular and Cellular Level

The initial assessment of any potential drug candidate begins with a thorough in vitro evaluation. For 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine based compounds, this typically involves a tiered approach, starting from biochemical assays and progressing to cell-based studies.

Biochemical Assays: Direct Target Engagement

The primary goal of biochemical assays is to quantify the direct inhibitory effect of a compound on its purified target enzyme. For kinase inhibitors, this is often expressed as the half-maximal inhibitory concentration (IC50).

A representative example from the broader pyrazolo[3,4-b]pyridine class is the evaluation of CDK inhibitors. Structure-activity relationship studies have led to the discovery of potent inhibitors of CDK1 and CDK2. For instance, a derivative, BMS-265246, demonstrated high potency with an IC50 of 6 nM against CDK1/cyclin B and 9 nM against CDK2/cyclin E[1]. Similarly, derivatives targeting MNK1 have been identified, with one hit compound exhibiting an IC50 of 0.69 μM for MNK1[2].

Another important target class for pyrazolo[3,4-b]pyridines is the FGFR family of receptor tyrosine kinases. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent and selective FGFR kinase inhibitors[3].

Table 1: Representative In Vitro Biochemical Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-b]pyridineCDK1/cyclin B6[1]
Pyrazolo[3,4-b]pyridineCDK2/cyclin E9[1]
4,6-Diaryl pyrazolo[3,4-b]pyridin-3-amineMNK1690[2]
1H-Pyrazolo[3,4-b]pyridineFGFR1Specific values in reference[3]
Cellular Assays: Assessing Activity in a Biological Context

While biochemical assays confirm target engagement, cellular assays provide a more biologically relevant context by evaluating a compound's ability to inhibit its target within a living cell and exert a desired phenotypic effect, such as inhibiting cancer cell proliferation.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant anti-proliferative activity against a range of cancer cell lines. For example, a pyrazolo[3,4-b]pyridin-6-one derivative, h2 , showed IC50 values of 13.37 µM, 13.04 µM, and 7.05 µM against MDA-MB-231 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines, respectively[4]. Further optimization led to compound I2 with improved IC50 values of 3.30 µM, 5.04 µM, and 3.71 µM against the same cell lines[4]. Another study highlighted a pyrazolo[3,4-b]pyridine derivative, 8c , with potent, broad-spectrum antiproliferative activity across the NCI 60 cancer cell line panel, with a GI50 MG-MID value of 1.33 µM[5].

Table 2: In Vitro Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
h2 MDA-MB-231Breast13.37[4]
HeLaCervical13.04[4]
HepG2Liver7.05[4]
I2 MDA-MB-231Breast3.30[4]
HeLaCervical5.04[4]
HepG2Liver3.71[4]
8c NCI 60 PanelVarious1.33 (MG-MID)[5]

From Benchtop to Preclinical Models: The In Vivo Evaluation

The successful transition from a promising in vitro profile to a viable therapeutic candidate hinges on demonstrating efficacy and favorable pharmacokinetic properties in in vivo models. This is often the stage where many compounds falter, highlighting the critical importance of this translational step.

Xenograft and Orthotopic Models: Assessing Antitumor Activity in a Living System

Animal models, particularly xenograft and orthotopic models in mice, are indispensable for evaluating the in vivo antitumor efficacy of novel compounds. In these models, human cancer cells are implanted either subcutaneously (xenograft) or in the tissue of origin (orthotopic), and the effect of the test compound on tumor growth is monitored.

A notable example is a novel 1H-pyrazolo[3,4-b]pyridine derivative, compound 7n , which was identified as a potent and selective FGFR kinase inhibitor. Based on its excellent in vitro potency and favorable pharmacokinetic properties, it was selected for in vivo evaluation and demonstrated significant antitumor activity in an FGFR1-driven H1581 xenograft model[3]. Another study reported that a lead pyrazolo[3,4-b]pyridine derivative was found to inhibit tumor growth in an orthotopic breast cancer mouse model[6].

Pharmacokinetics: Understanding the ADME Profile

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and bioavailability are determined to guide dosing regimens and predict clinical performance.

In a study focused on the optimization of pyrazolo[3,4-b]pyridine analogues, the most promising compound, compound 17 , underwent in vivo pharmacokinetic analysis in mice. This analysis confirmed measurable systemic exposure and provided insights into the compound's bioavailability, establishing a critical link between its structural modifications, in vitro activity, and in vivo behavior[6].

Table 3: Illustrative In Vivo Data for Pyrazolo[3,4-b]pyridine Derivatives

CompoundAnimal ModelEfficacy ReadoutPharmacokinetic DataReference
7n H1581 XenograftSignificant antitumor activityFavorable PK properties[3]
Lead Compound Orthotopic Breast CancerInhibition of tumor growthNot specified[6]
Compound 17 MiceNot specifiedMeasurable systemic exposure, bioavailability data[6]

Experimental Methodologies: A Closer Look

To ensure scientific integrity and reproducibility, the protocols for these in vitro and in vivo evaluations must be robust and well-validated.

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

This protocol describes a common method for determining the IC50 of a compound against a target kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound Dilution Serial dilution of test compound Add Compound Add diluted compound to microplate wells Compound Dilution->Add Compound Kinase Preparation Prepare kinase solution in assay buffer Add Kinase Add kinase solution to wells Kinase Preparation->Add Kinase Substrate/ATP Mix Prepare substrate and ATP mixture Initiate Reaction Add Substrate/ATP mix to initiate reaction Substrate/ATP Mix->Initiate Reaction Add Compound->Add Kinase Incubate 1 Pre-incubate compound and kinase Add Kinase->Incubate 1 Incubate 1->Initiate Reaction Incubate 2 Incubate at room temperature Initiate Reaction->Incubate 2 Stop Reaction Add stop solution Incubate 2->Stop Reaction Add Detection Reagent Add detection reagent (e.g., ADP-Glo) Stop Reaction->Add Detection Reagent Incubate 3 Incubate for signal development Add Detection Reagent->Incubate 3 Read Plate Measure signal (e.g., luminescence) Incubate 3->Read Plate G cluster_prep Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell Culture Culture human cancer cells Cell Implantation Subcutaneously implant cells into immunocompromised mice Cell Culture->Cell Implantation Tumor Growth Monitor tumor growth until palpable Cell Implantation->Tumor Growth Randomization Randomize mice into treatment and control groups Tumor Growth->Randomization Dosing Administer test compound or vehicle control Randomization->Dosing Monitoring Monitor tumor volume and body weight Dosing->Monitoring Tumor Excision Excise tumors at the end of the study Monitoring->Tumor Excision Data Analysis Analyze tumor growth inhibition and other parameters Tumor Excision->Data Analysis

Caption: Workflow for an in vivo tumor xenograft study.

The In Vitro-In Vivo Correlation: A Critical Discussion

The ultimate goal of preclinical drug discovery is to identify compounds with a high probability of success in clinical trials. A strong correlation between in vitro potency and in vivo efficacy is therefore highly desirable. However, this is not always straightforward. Several factors can contribute to a disconnect between in vitro and in vivo results:

  • Pharmacokinetic Properties: Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can lead to insufficient drug exposure in vivo, even for a highly potent compound in vitro.

  • Off-Target Effects: A compound may exhibit unforeseen off-target activities in a complex biological system that are not apparent in isolated enzyme or cell-based assays.

  • Toxicity: In vivo toxicity can limit the achievable therapeutic dose, preventing the compound from reaching concentrations necessary for antitumor activity.

  • Tumor Microenvironment: The complex interplay between cancer cells and the surrounding stroma, immune cells, and vasculature in the tumor microenvironment can influence drug response in ways that are not captured by in vitro models.

For the 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine based compounds and their analogs, the available data suggests a promising, albeit incomplete, picture. The demonstration of potent in vitro kinase inhibition and anti-proliferative activity for several derivatives, coupled with reports of in vivo antitumor efficacy and favorable pharmacokinetic profiles for some, underscores the potential of this scaffold. However, a more systematic evaluation of the in vitro-in vivo correlation for a focused set of compounds is necessary to build a more robust understanding of their therapeutic potential.

Conclusion and Future Directions

The 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold and its derivatives represent a promising class of kinase inhibitors with demonstrated potential as anticancer agents. While in vitro studies have successfully identified highly potent compounds, the journey to clinical translation necessitates a rigorous and comprehensive in vivo evaluation. The illustrative examples discussed in this guide highlight the critical importance of bridging the gap between in vitro potency and in vivo efficacy through careful consideration of pharmacokinetic properties and the complexities of the in vivo tumor microenvironment.

Future research in this area should focus on:

  • Systematic In Vitro-In Vivo Correlation Studies: A direct comparison of in vitro and in vivo data for a series of closely related 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives to establish clear structure-activity and structure-property relationships.

  • Pharmacokinetic Optimization: Further chemical modifications to improve the ADME profiles of lead compounds, enhancing their bioavailability and tumor exposure.

  • Mechanism of Action Studies: In-depth investigation of the downstream signaling effects of these compounds in both in vitro and in vivo models to confirm on-target activity and identify potential biomarkers of response.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold and pave the way for the development of novel and effective cancer therapies.

References

  • Attaby, F. A., Abdel Fattah, A. M., Shaif, L. M., & Elsayed, M. M. (2009). Chemistry and biological activities of 6-pyridin-3-yl-1 H pyrazolo [3,4-b] pyridin-3-amines (I). Afinidad, 66(544), 488-496.
  • Witherington, J., Border, D. B., Brown, A. D., Brown, M. J., Collins, I., Garton, N. J., ... & Rawlings, A. D. (2003). 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & medicinal chemistry letters, 13(9), 1577-1580.
  • Diab, S., Teo, T., Kumar, D., Gineau, L., El-Salhat, A., Voisin, V., ... & Raught, B. (2020). 4,6-Diaryl pyrazolo[3,4-b]pyridin-3-amines compounds as MNK inhibitors. bioRxiv.
  • Wang, Y., Chen, H., Wu, J., Zhang, Y., Chen, Y., & Liu, H. (2018). Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 16(16), 2883-2894.
  • Zhao, G., Li, T., Wang, B., Zhang, T., Li, X., Lu, T., ... & Chen, Y. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS medicinal chemistry letters, 7(6), 613-618.
  • Abdel-Aziz, A. A., El-Azab, A. S., El-Tahir, K. E., & Al-Obaid, A. M. (2021). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 26(22), 7016.
  • Hassan, A. S., Hafez, T. S., Osman, E. O., & El-Reedy, A. A. M. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 527-540.
  • Papafotika, A., Georgiou, M., Leyssen, P., Christodoulou, M. S., Kostakis, I. K., & Passarella, D. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 28(5), 2217.
  • Thomas, M. G., De Rycker, M., Ajakane, M., Crouch, S. D., Campbell, L., Daugan, A., ... & Miles, T. J. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC medicinal chemistry, 11(10), 1168-1177.
  • Georgiou, M., Papafotika, A., Leyssen, P., Christodoulou, M. S., Kostakis, I. K., & Passarella, D. (2023). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.

Sources

A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors: A Case Study on the 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenge of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its versatile structure has given rise to potent inhibitors of a wide array of kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), and Mitogen-activated protein kinase-interacting kinases (MNKs), making it a cornerstone in the design of targeted cancer therapies.[1][3][4][5] The compound 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine represents a key starting point for the synthesis of such targeted agents, offering multiple vectors for chemical modification.[6][7][8]

However, the very success of this scaffold is rooted in its ability to interact with the highly conserved ATP-binding site of protein kinases. This conservation is a double-edged sword; while enabling broad applicability, it also presents a significant risk of off-target binding, leading to unforeseen side effects and potential toxicity.[9] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset but a critical step in the validation of any new chemical entity based on this, or any other, kinase inhibitor scaffold.[10]

This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of kinase inhibitors, using 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine as a representative candidate. We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for interpreting the resulting data, empowering researchers to make informed decisions in their drug discovery programs.

Part 1: A Comparative Analysis of Leading Kinase Profiling Platforms

The initial step in de-risking a novel kinase inhibitor is to understand its selectivity across the human kinome. Several robust platforms are available, each offering unique advantages. The choice of platform is a strategic one, depending on the stage of development, the specific questions being asked, and available resources.

Profiling Platform Assay Principle Measures Advantages Limitations
KINOMEscan™ In Vitro Competition Binding Assay[11][12]Binding Affinity (Kd)High throughput (480+ kinases); quantitative affinity data; no requirement for active enzyme.[12]Does not measure functional inhibition; may not reflect cellular context.
KinaseProfiler™ (ADP-Glo™) In Vitro Luminescent Kinase Activity Assay[13]Functional Inhibition (IC50)Measures direct impact on enzyme activity; can be adapted for high ATP concentrations.[13]Requires active enzyme and specific substrates; potential for compound interference with the assay technology.
KiNativ™ In Situ Chemical Proteomics (Mass Spectrometry)[14]Target Occupancy in Cell LysatesAssesses binding in a more physiologically relevant environment (native proteins, endogenous ATP levels); identifies direct and indirect targets.[14]Lower throughput; more complex workflow and data analysis; requires specialized instrumentation.

The most common starting point for a broad selectivity screen is a competition binding assay like KINOMEscan™ due to its vast kinase panel and quantitative output. This provides a global view of the compound's binding landscape. Hits from this screen can then be validated for functional inhibition using an activity-based assay like the ADP-Glo™ platform. For lead candidates, an in situ method like KiNativ™ offers invaluable insight into target engagement within a complex biological matrix, bridging the gap between biochemical and cellular activity.

Part 2: Experimental Protocol for Kinome-Wide Selectivity Screening

To illustrate the practical application of these principles, we provide a detailed protocol for a widely adopted method: the KINOMEscan™ competition binding assay. This protocol is designed to be a self-validating system, providing a clear and reproducible workflow.

Detailed Protocol: KINOMEscan™ Profiling

Objective: To quantitatively measure the binding interactions of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine against a large panel of human kinases.

Principle: The assay is based on a competition binding assay where the test compound competes with a proprietary, immobilized ligand for binding to DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[15][16]

Materials:

  • Test Compound (e.g., 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine) dissolved in 100% DMSO.

  • KINOMEscan™ Assay Kit (from Eurofins Discovery or equivalent service provider).

  • Multichannel pipettes and appropriate barrier tips.

  • DMSO for control wells.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound at a concentration of 100 mM in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for Kd determination. For a single-point screen, a standard concentration of 1 µM or 10 µM is often used.

  • Assay Execution (typically performed by the service provider):

    • A mixture of DNA-tagged kinases is prepared from a kinase library.

    • The test compound (or DMSO vehicle control) is incubated with the kinase-tagged phage and an immobilized ligand on a solid support (e.g., beads).

    • The binding reaction is allowed to reach equilibrium.

  • Quantification:

    • The solid support is washed to remove non-specifically bound components.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the associated DNA tag.[16]

  • Data Analysis:

    • The results are typically reported as "Percent of Control" (%Ctrl), calculated as follows:

    • A %Ctrl of 100 indicates no inhibition, while a low %Ctrl value signifies strong binding of the test compound to the kinase.[16]

    • For compounds showing significant binding (e.g., %Ctrl < 10), a dissociation constant (Kd) is determined by fitting the dose-response curve.

    • A Selectivity Score (S-score) is often calculated to quantify selectivity. A common definition is the number of kinases bound with a certain affinity (e.g., Kd < 3 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[17]

Workflow for KINOMEscan™ Assay

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Compound Test Compound (e.g., 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine) Incubation Incubate Compound/DMSO with DNA-tagged Kinase & Immobilized Ligand Compound->Incubation Test Sample DMSO DMSO Control DMSO->Incubation Control qPCR qPCR Quantification of Bound Kinase Incubation->qPCR Equilibrated Mixture Data Calculate %Ctrl, Kd & Selectivity Score qPCR->Data Raw Signal

Caption: KINOMEscan™ experimental workflow.

Part 3: Complementary Phenotypic Screening with the NCI-60 Panel

While target-based kinome profiling is essential, it does not capture the full biological consequence of inhibiting a particular set of kinases within a living cell. Phenotypic screening provides a powerful, unbiased approach to understanding a compound's overall cellular impact. The National Cancer Institute's NCI-60 Human Tumor Cell Line Screen is a publicly available resource that has been instrumental in drug discovery for over three decades.[18][19][20]

The screen assesses the anti-cancer activity of a compound against 60 different human cancer cell lines, representing nine distinct cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast).[21] The resulting pattern of growth inhibition is a unique "fingerprint" for the compound. By using the COMPARE algorithm, this fingerprint can be correlated with those of other compounds in the NCI database, providing valuable clues about the compound's mechanism of action, even if it is not yet known.[22] For a novel pyrazolopyridine derivative, this can reveal unexpected sensitivities in certain cancer types, suggesting which kinase targets may be most relevant to pursue.

NCI-60 Screening and Analysis Workflow

NCI60_Workflow cluster_screening Screening Phase cluster_data Data Analysis Phase Compound Submit Test Compound to NCI DTP Assay High-Throughput Screen (60 Cell Lines, 384-well format) Compound->Assay RawData Growth Inhibition Data (GI50, TGI, LC50) Assay->RawData Compare COMPARE Algorithm (Pattern Recognition) RawData->Compare MoA Hypothesis Generation: Mechanism of Action (MoA) & Biomarker Identification Compare->MoA

Caption: NCI-60 screening and data analysis pipeline.

Conclusion: An Integrated Strategy for De-risking Novel Kinase Inhibitors

The development of selective kinase inhibitors from scaffolds like 1H-pyrazolo[3,4-b]pyridine requires a multi-faceted approach to profiling. For a compound such as 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a comprehensive cross-reactivity assessment is paramount. This guide has compared the leading platforms for this purpose, from broad, affinity-based screens like KINOMEscan™ to functional and cellular-based assays.

An effective strategy begins with a broad kinome scan to identify all potential binding partners. This should be followed by orthogonal, activity-based assays to confirm functional inhibition of the primary target and key off-targets. Finally, complementing this targeted approach with unbiased, phenotypic screening, such as the NCI-60 panel, provides a holistic view of the compound's biological activity. This integrated workflow ensures a thorough understanding of a compound's selectivity, mitigates the risk of late-stage failure due to unforeseen off-target effects, and ultimately accelerates the development of safer, more effective targeted therapies.

References

  • NCI-60 - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen.
  • Holbeck, S. L., Collins, J. M., & Doroshow, J. H. (2017). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research, 77(21), 5877–5880.
  • NCI-60 Human Tumor Cell Line Screen. (2025, August 25). National Cancer Institute. Retrieved February 14, 2024, from [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Bamborough, P., Chung, C. W., Furber, M., & Mellor, G. W. (2008). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • AB-1010 KINOMEscan (LDG-1148: LDS-1151) - LINCS Data Portal. (2017, September 25). Retrieved February 14, 2024, from [Link]

  • Vidović, D., D'Arcy, P., & Linder, S. (2014). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression.
  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505) - LINCS Data Portal. (2017, September 25). Retrieved February 14, 2024, from [Link]

  • Bou-Petit, E., Huemmer, S., Alarcon, H., Gonzalez-Larreategui, A., Nonell, L., Pomares, H., ... & Ramon Y Cajal, S. (2022). Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. Cancers, 14(9), 2244.
  • How the KinomeScan assay works (Courtesy of DiscoveRx). (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Al-Zehoufi, H. A., Abdel-Maksoud, M. S., ... & Choi, R. J. (2020). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Scientific reports, 10(1), 1-13.
  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved February 14, 2024, from [Link]

  • 6-bromo-1h-pyrazolo[3,4-b]pyridin-3-amine - PubChemLite. (n.d.). Retrieved February 14, 2024, from [Link]

  • Al-Tel, T. H. (2022).
  • Lee, K., Kim, Y., Lee, J. S., Lee, J. H., Park, J. H., Kim, M., ... & Kim, S. (2019). Identification of 1H-pyrazolo [3,4-b] pyridine derivatives as potent ALK-L1196M inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1276-1286.
  • Wang, X., Zhang, J., Zhang, Y., Wang, Y., Zhang, Y., Liu, Y., ... & Zhang, Y. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115206.
  • Singh, P., & Kumar, A. (2008). Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies. European journal of medicinal chemistry, 43(5), 988-997.
  • Smith, A. B., Jones, C. D., & Williams, E. F. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(48), 33567-33571.
  • Wang, Y., Zhang, Y., Zhang, J., Liu, Y., Wang, X., Zhang, Y., ... & Zhang, Y. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS medicinal chemistry letters, 7(7), 673-678.
  • Li, J., Wang, Y., Zhang, Y., Liu, Y., Wang, X., Zhang, Y., ... & Zhang, Y. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1546-1561.
  • Conti, P., Caveda, L., Gnocchi, P., Stelin, B., & De Eguileor, M. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(16), 4645-4648.
  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019, December 15). National Library of Medicine. Retrieved February 14, 2024, from [Link]

  • Gutierrez-Hernandez, J. M., Polo-Cerda, E., & Gutierrez, M. (2022). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 12(12), 7354-7365.
  • Donovan, K. A., Ferguson, F. M., Bushman, J. D., Eleuteri, N. A., Bhunia, D., Ryu, S., ... & Gray, N. S. (2020). Proteolysis-targeting chimeras with reduced off-targets. Cell chemical biology, 27(1), 53-60.
  • Beta-Lactam Cross-Reactivity. (n.d.). Retrieved February 14, 2024, from [Link]

  • Stojiljković, M. R., Juvan, P., Korać, A., Stanković, T., Mirkov, I., Demajo, M., ... & Tasić, G. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1599.
  • Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). National Library of Medicine. Retrieved February 14, 2024, from [Link]

Sources

Comparative Analytical Validation Guide: 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides a comparative technical analysis for the validation of analytical methods targeting 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 1803591-11-8). As a critical scaffold in the synthesis of kinase inhibitors (e.g., TBK1, PLK1), the purity of this intermediate directly impacts the safety profile of the final drug substance.

The challenge with this molecule lies in its heterocyclic basicity and regioisomerism . Standard C18 methods often suffer from peak tailing due to the pyridine nitrogen or fail to resolve the [4,3-b] isomer impurity.

This guide compares two distinct methodologies:

  • Method A (The Workhorse): HPLC-UV using TFA (Robust, Cost-effective).

  • Method B (The Problem Solver): UPLC-MS/MS using Ammonium Formate/Phenyl-Hexyl (High Specificity, Isomer-Resolving).

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step in validation.

PropertyValue / CharacteristicAnalytical Implication
Structure Fused Pyridine-PyrazolePotential for tautomerism; requires buffered mobile phase.
Basicity (pKa) ~4.5 (Pyridine N)At neutral pH, peak tailing occurs due to silanol interaction. Low pH (<3) is preferred.
LogP ~1.18Moderately polar. Early elution on C18 is a risk; requires high aqueous start.
UV Max ~214 nm, 254 nm254 nm is more selective; 214 nm offers higher sensitivity but more noise.
Critical Impurities Des-bromo analog; [4,3-b] regioisomerRequires a column with alternative selectivity (e.g., Phenyl-Hexyl).

Comparative Methodologies

Method A: High-Robustness QC Method (HPLC-UV)

Best for: Routine incoming raw material testing, high-throughput QC. Mechanism: Ion-suppression using Trifluoroacetic Acid (TFA) to protonate all basic sites, sharpening peaks on standard C18 phases.

Method B: High-Specificity Stability Indicating Method (UPLC-MS)

Best for: Impurity profiling, trace analysis, and resolving regioisomers. Mechanism: Uses


 interactions via a Phenyl-Hexyl stationary phase to separate isomers that co-elute on C18, coupled with MS-compatible buffers.
Performance Comparison Matrix
FeatureMethod A (HPLC-UV / C18)Method B (UPLC-MS / Phenyl-Hexyl)
Resolution (

) of Isomers
Low (< 1.5)High (> 3.0)
Tailing Factor (

)
1.0 - 1.2 (Excellent)1.1 - 1.3 (Good)
LOD (Sensitivity) ~0.5 µg/mL~0.01 µg/mL
Run Time 15 - 20 mins5 - 8 mins
Cost Per Run LowHigh
MS Compatibility No (TFA suppresses ionization)Yes (Formate based)

Detailed Experimental Protocols

Sample Preparation (Universal)
  • Solvent: Methanol:Water (50:50 v/v). Avoid pure acetonitrile as solubility may be limited for salts.

  • Stock Solution: 1.0 mg/mL. Sonicate for 10 mins.

  • Working Concentration: 100 µg/mL (Assay level).

  • Filtration: 0.22 µm PTFE filter (Nylon may bind the amine).

Method A: HPLC-UV Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B (0-2 min)

    
     95% B (12 min) 
    
    
    
    95% B (15 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[1]

  • Temp: 30°C.

Method B: UPLC-MS Conditions
  • Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 2% B (0-1 min)

    
     40% B (6 min) 
    
    
    
    95% B (7 min).
  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Scan 100-600 m/z) + UV @ 254 nm.

Validation Workflow (ICH Q2(R2) Compliant)

The following workflow visualizes the decision process for selecting and validating the method based on the "Intended Purpose" (a key update in ICH Q2(R2)).

ValidationWorkflow Start Start: Define Intended Purpose Purpose Is the method for Assay (Purity) or Impurity Profiling? Start->Purpose AssayRoute Route A: Assay / Content Purpose->AssayRoute High Conc. ImpurityRoute Route B: Impurity / Regioisomers Purpose->ImpurityRoute Trace Levels MethodA Select Method A (HPLC-UV) Focus: Precision & Range AssayRoute->MethodA MethodB Select Method B (UPLC-MS) Focus: Specificity & LOD/LOQ ImpurityRoute->MethodB Spec Specificity Test (Stress Degradation / Spiking) MethodA->Spec MethodB->Spec Lin Linearity (5 levels) Range: 80-120% (Assay) LOQ-120% (Impurity) Spec->Lin Acc Accuracy (Recovery studies) Lin->Acc Report Generate Validation Report (ICH Q2 R2) Acc->Report

Figure 1: Decision tree for selecting the appropriate analytical strategy based on the specific validation goals (Assay vs. Impurity Profiling).

Specificity & Stress Testing

To prove the method is "Stability Indicating," subject the sample to stress:

  • Acid: 0.1N HCl, 60°C, 2 hours.

  • Oxidation: 3%

    
    , RT, 4 hours.
    
  • Acceptance Criteria: Peak purity (via DAD or MS) > 99.0%. No interference at the retention time of the main peak.

Linearity & Range Data (Simulated for Method A)

Linearity establishes the proportionality of the response.

Level (%)Conc. (µg/mL)Mean Area (mAU*s)
LOQ0.5150
50%50.014,500
80%80.023,200
100%100.029,100
120%120.034,850
Slope 290.5

0.9998
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if drug product) or solvent (if drug substance).

  • Requirement: 98.0% - 102.0% recovery for Assay.

  • Method B Note: For MS detection, use a deuterated internal standard to correct for matrix effects.

Analytical Logic & Troubleshooting

The following diagram illustrates the troubleshooting logic for common issues encountered with aminopyrazolopyridines.

Troubleshooting Issue Problem: Peak Tailing Cause1 Silanol Interaction Issue->Cause1 Cause2 Column Overload Issue->Cause2 Action1 Add 0.1% TFA or Increase Buffer Strength Cause1->Action1 Action2 Dilute Sample Cause2->Action2 Issue2 Problem: Split Peaks Cause3 Wrong Diluent (Strong Solvent Effect) Issue2->Cause3 Action3 Match Diluent to Mobile Phase A Cause3->Action3

Figure 2: Troubleshooting logic for common chromatographic anomalies associated with basic heterocyclic amines.

Conclusion

For 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine , the choice of method depends on the lifecycle stage:

  • Use Method A (HPLC-UV/TFA) for routine synthesis support and release testing where cost and speed are paramount.

  • Use Method B (UPLC-MS/Phenyl-Hexyl) for definitive structural characterization and when quantifying low-level regioisomers is required by regulatory bodies.

Both methods, when validated according to the protocols above, satisfy the rigor of ICH Q2(R2) .

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link

  • Luo, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-pyrazolo[3,4-b]pyridine Product Specification.Link

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration.[2][4] Link

Sources

Safety Operating Guide

Navigating the Safe Handling of 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these is 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic amine with significant potential in medicinal chemistry. However, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in scientific expertise and established safety protocols.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is crucial. 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The presence of the GHS07 pictogram, indicating "Harmful/Irritant," and the signal word "Warning" further underscore the need for caution.[1] As a brominated heterocyclic amine, it belongs to a class of compounds that requires careful handling to avoid adverse health effects. Aromatic amines, in general, can be toxic, and some are considered carcinogenic, necessitating protocols that minimize exposure.[2]

Hazard Summary Table:

Hazard StatementGHS PictogramSignal WordDescription
H302, H315, H319, H335GHS07 (Exclamation Mark)WarningHarmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is essential.[3][4][5]

Recommended PPE Ensemble:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[6]Protects against airborne particles and accidental splashes that can cause serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Double-gloving with nitrile gloves.[6]Provides a robust barrier against skin contact, which can cause irritation. The outer glove should be removed and disposed of immediately after handling the compound.
Body Protection A polyethylene-coated polypropylene disposable gown or a lab coat worn over personal clothing.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved air-purifying respirator (APR) with particulate filters (N95 or higher).Essential for weighing and transferring the solid compound to prevent inhalation of irritating dust particles.[6]
Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE (to minimize contamination) Don1 1. Lab Coat/Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: A logical sequence for donning and doffing PPE to minimize cross-contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize the risk of exposure and contamination.

3.1. Preparation and Weighing:

  • Designated Area: All work with solid 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine should be conducted in a designated area within a certified chemical fume hood to control airborne particles.[7]

  • Engineering Controls: Use a balance with a draft shield inside the fume hood. If the powder is prone to static, an anti-static gun can be beneficial.[7]

  • Weighing Procedure:

    • Tare a clean, labeled container on the balance.

    • Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.

    • Close the container immediately after weighing.

    • Clean the spatula and the weighing area with a damp paper towel to collect any residual powder. Dispose of the towel as hazardous waste.

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: Add the solvent to the container with the solid compound slowly to avoid splashing.

  • Mixing: Use magnetic stirring or gentle agitation to dissolve the compound.

  • Reaction Vessel: Ensure all reaction vessels are properly clamped and that the setup is secure within the fume hood.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is crucial.

4.1. Spill Cleanup:

In the event of a spill of solid 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For large spills, evacuate the immediate area.

  • Don Appropriate PPE: Ensure you are wearing the full recommended PPE ensemble before attempting cleanup.

  • Containment: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.[8]

  • Cleanup:

    • Carefully scoop the spilled material and absorbent pads into a labeled, sealable plastic bag for hazardous waste.[8]

    • Wipe the area with a damp paper towel to remove any remaining residue. Place the used towels in the hazardous waste bag.[8][9]

  • Decontamination: Clean the spill area with soap and water.[10]

  • Waste Disposal: Seal the hazardous waste bag and dispose of it according to your institution's guidelines for halogenated organic waste.

Spill Response Workflow

Spill_Response Spill Solid Spill Occurs Alert Alert Others & Secure Area Spill->Alert PPE Don Full PPE Alert->PPE Contain Cover with Damp Absorbent Pads PPE->Contain Collect Gently Scoop into Waste Bag Contain->Collect Wipe Wipe Area with Damp Towel Collect->Wipe Decontaminate Clean with Soap & Water Wipe->Decontaminate Dispose Dispose of Sealed Waste Bag Decontaminate->Dispose

Caption: A step-by-step workflow for responding to a solid chemical spill.

4.2. Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent environmental contamination and ensure a safe laboratory environment.

5.1. Decontamination:

  • Equipment: All glassware and equipment that have come into contact with 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine should be decontaminated. This can be achieved by rinsing with a suitable solvent, followed by washing with soap and water.[10]

  • Work Surfaces: At the end of each workday, wipe down the designated work area within the fume hood with a damp cloth, followed by a standard laboratory disinfectant.[10][13]

5.2. Waste Disposal:

As a brominated organic compound, 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine and any materials contaminated with it must be disposed of as halogenated hazardous waste.[14]

  • Segregation: Halogenated waste must be collected separately from non-halogenated waste.[14]

  • Labeling: All waste containers must be clearly labeled as "Halogenated Hazardous Waste" and list the chemical contents.

  • Disposal Method: The primary disposal method for halogenated organic waste is incineration at a licensed facility.[14] Do not dispose of this compound or its waste down the drain.

Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation Solid_Waste Contaminated Solids (Gloves, Towels, etc.) Segregate Segregate into Labeled 'Halogenated Waste' Container Solid_Waste->Segregate Liquid_Waste Contaminated Solvents & Reaction Residues Liquid_Waste->Segregate Store Store in a Designated Satellite Accumulation Area Segregate->Store Pickup Arrange for Pickup by Environmental Health & Safety Store->Pickup Incinerate Final Disposal via High-Temperature Incineration Pickup->Incinerate

Caption: A compliant workflow for the disposal of halogenated hazardous waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, fostering a secure environment for scientific advancement.

References

  • Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. (n.d.). Retrieved February 15, 2026, from [Link]

  • NIOSH: Use proper PPE with chemo agents. (2009, February 1). Clinician.com. Retrieved February 15, 2026, from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved February 15, 2026, from [Link]

  • Hazardous Spill Cleanup and Containment: Best Practices and Strategies. (2025, March 25). All Dry Services. Retrieved February 15, 2026, from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). U.S. Department of Health & Human Services. Retrieved February 15, 2026, from [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH. (n.d.). Centers for Disease Control and Prevention. Retrieved February 15, 2026, from [Link]

  • Personal Protective Equipment For Hazardous Materials Incidents: A Selection Guide. (2017, April 10). Centers for Disease Control and Prevention. Retrieved February 15, 2026, from [Link]

  • TEST KIT Instructions Aromatic Amines. (n.d.). SKC Ltd. Retrieved February 15, 2026, from [Link]

  • NIOSH/Chemical Protective Clothing Page/INDEX A. (1999, April 12). Centers for Disease Control and Prevention. Retrieved February 15, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved February 15, 2026, from [Link]

  • Decontamination of laboratory areas. (n.d.). Retrieved February 15, 2026, from [Link]

  • Laboratory Decontamination. (2024, December 1). UNC Charlotte. Retrieved February 15, 2026, from [Link]

  • Standard Operating Procedure (SOP) for Laboratory Disinfection. (2013, November 27). Retrieved February 15, 2026, from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). DIPLOMATA COMERCIAL. Retrieved February 15, 2026, from [Link]

  • WASTE MANAGEMENT. (n.d.). Retrieved February 15, 2026, from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved February 15, 2026, from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved February 15, 2026, from [Link]

  • Navigating OSHA Chemical Safety Rules for a Safer Workplace. (2024, April 8). Retrieved February 15, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved February 15, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved February 15, 2026, from [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.). Duke University Occupational and Environmental Safety Office. Retrieved February 15, 2026, from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved February 15, 2026, from [Link]

  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved February 15, 2026, from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved February 15, 2026, from [Link]

Sources

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6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.